N-t-butyl 3-nitrobenzenesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-5-8(7-9)12(13)14/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFXZEXYBBMXBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387305 | |
| Record name | N-t-butyl 3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424818-25-7 | |
| Record name | N-t-butyl 3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-t-butyl 3-nitrobenzenesulfonamide CAS 424818-25-7 properties
CAS Number: 424818-25-7
This technical guide provides an in-depth overview of N-tert-butyl 3-nitrobenzenesulfonamide, a chemical compound utilized in research and as a building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Properties and Specifications
N-tert-butyl 3-nitrobenzenesulfonamide is an organic compound featuring a sulfonamide functional group connecting a 3-nitrophenyl ring to a tert-butyl group.[1][2] The presence of the electron-withdrawing nitro group influences the compound's reactivity, while the bulky tert-butyl group can enhance its lipophilicity, which may affect its interaction with biological membranes.[1][2] It is generally described as an off-white or solid powder at room temperature.[1][3]
Physicochemical Data
The key physicochemical properties of N-tert-butyl 3-nitrobenzenesulfonamide are summarized in the table below. Data is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 424818-25-7 | [1][3][4][5][6] |
| Molecular Formula | C₁₀H₁₄N₂O₄S | [1][3][5][6] |
| Molecular Weight | 258.29 g/mol (or 258.3 g/mol ) | [1][5][6] |
| Physical Appearance | Off-white powder; Solid | [1][3] |
| Melting Point | >157°C (decomposes) | [4] |
| Purity | Typically offered at ≥97% or ≥98% | [1][3][5] |
| Storage | Room temperature, in a well-sealed container | [3][5] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the use of N-tert-butyl 3-nitrobenzenesulfonamide are not widely published, a representative synthesis can be derived from the standard reaction between a sulfonyl chloride and an amine. The synthesis involves the reaction of 3-nitrobenzenesulfonyl chloride with tert-butylamine.
Representative Synthesis Protocol
Objective: To synthesize N-tert-butyl 3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride and tert-butylamine.
Materials:
-
3-Nitrobenzenesulfonyl chloride (CAS 121-51-7)
-
tert-Butylamine
-
Anhydrous organic solvent (e.g., Dichloromethane, Toluene)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Apparatus for stirring, cooling (ice bath), extraction (separatory funnel), and solvent evaporation (rotary evaporator).
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in the chosen anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and the non-nucleophilic base (1.2 eq) in the same organic solvent.
-
Reaction: Add the amine/base solution dropwise to the cooled solution of 3-nitrobenzenesulfonyl chloride over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by deionized water, and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by recrystallization or column chromatography to obtain pure N-tert-butyl 3-nitrobenzenesulfonamide.
Biological and Pharmacological Profile
There is limited publicly available data on the specific biological activity of N-tert-butyl 3-nitrobenzenesulfonamide. However, its chemical structure contains moieties that are common in biologically active molecules.
-
Sulfonamide Moiety: The sulfonamide functional group is a well-known pharmacophore present in a wide range of antibacterial, diuretic, and anticonvulsant drugs.[1] While this specific compound's activity is not detailed, related benzenesulfonamide derivatives have been investigated for antimicrobial and anti-inflammatory properties.[7]
-
Nitroaromatic Group: Nitro-containing compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiparasitic effects.[8] The nitro group is a strong electron-withdrawing group that is often crucial for the mechanism of action in these therapeutic agents.[8]
-
Research Applications: Some suppliers classify this compound as a "Protein Degrader Building Block," suggesting its potential use in the synthesis of Proteolysis-targeting chimeras (PROTACs) or similar molecules designed to induce targeted protein degradation.[5] Its related amine analog, 3-amino-N-(tert-butyl)benzenesulfonamide, is noted as being useful for proteomics research.[9]
Without specific experimental data, any discussion of biological activity remains speculative. Researchers are advised to perform their own in-vitro and in-vivo evaluations to determine the compound's specific pharmacological profile.
Safety and Handling
As with any research chemical, N-tert-butyl 3-nitrobenzenesulfonamide should be handled with care in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Nitro-substituted compounds can be sensitive to heat and shock.[1][2] Users should always consult the latest Safety Data Sheet (SDS) provided by the supplier for comprehensive toxicity, handling, and disposal information.
References
- 1. CAS 424818-25-7: N-tert-Butyl-3-nitro-benzenesulfonamide [cymitquimica.com]
- 2. CAS 424818-25-7: N-terc-butil-3-nitro-benzenosulfonamida [cymitquimica.com]
- 3. N-(tert-Butyl)-3-nitrobenzenesulfonamide, CasNo.424818-25-7 BOC Sciences United States [bocscichem.lookchem.com]
- 4. N-T-BUTYL 3-NITROBENZENESULFONAMIDE | 424818-25-7 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. scbt.com [scbt.com]
- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
Physical and chemical properties of N-tert-butyl 3-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of N-tert-butyl 3-nitrobenzenesulfonamide. The information is intended to support research, development, and safety protocols involving this compound.
Chemical Identity and Physical Properties
N-tert-butyl 3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a tert-butyl group attached to the sulfonamide nitrogen and a nitro group at the meta-position of the benzene ring.
Table 1: General and Physical Properties of N-tert-butyl 3-nitrobenzenesulfonamide
| Property | Value | Source |
| Chemical Name | N-tert-butyl 3-nitrobenzenesulfonamide | N/A |
| CAS Number | 424818-25-7 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₄S | [1] |
| Molecular Weight | 258.3 g/mol | [1] |
| Physical Appearance | Off-white to pale yellow solid/powder | N/A |
| Melting Point | >157 °C (decomposes) | N/A |
| Boiling Point | 385.7 ± 44.0 °C (Predicted) | N/A |
| Density | 1.282 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 10.98 ± 0.50 (Predicted) | N/A |
| Solubility | Slightly soluble in DMSO and Methanol | N/A |
Spectroscopic Data (Predicted and Representative)
Table 2: Predicted and Representative Spectroscopic Data
| Technique | Data (Predicted or from related compounds) | Interpretation |
| ¹H NMR | Aromatic protons (δ 7.5-8.5 ppm), NH proton (broad singlet), tert-butyl protons (singlet, ~δ 1.3 ppm). The aromatic region is expected to show complex splitting patterns due to the meta-substitution. | The spectrum would confirm the presence of the nitrobenzene and tert-butyl groups. |
| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), tert-butyl quaternary carbon, tert-butyl methyl carbons (~δ 28-30 ppm). | The number and chemical shifts of the signals would correspond to the carbon skeleton of the molecule. |
| Infrared (IR) | N-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C stretches (aromatic, ~1600-1450 cm⁻¹), S=O stretches (asymmetric and symmetric, ~1350 and 1160 cm⁻¹), C-N stretch, NO₂ stretches (~1530 and 1350 cm⁻¹). | The IR spectrum would confirm the presence of the key functional groups: sulfonamide, nitro, aromatic, and alkyl groups. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 258. Fragmentation would likely involve loss of the tert-butyl group (m/z 57) and cleavage of the sulfonamide bond. | The mass spectrum would confirm the molecular weight and provide information about the compound's fragmentation pattern. |
Chemical Reactivity and Stability
-
Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored at room temperature away from strong oxidizing agents.
-
Reactivity: The nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions. The sulfonamide N-H proton is weakly acidic and can be deprotonated by a strong base. The tert-butyl group is generally stable but can be cleaved under harsh acidic conditions.
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of N-tert-butyl 3-nitrobenzenesulfonamide, adapted from the synthesis of its 4-nitro isomer.
Synthesis of N-tert-butyl 3-nitrobenzenesulfonamide
Reaction Scheme:
Caption: Synthesis of N-tert-butyl 3-nitrobenzenesulfonamide.
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
tert-Butylamine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Base (e.g., Pyridine or Triethylamine)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzenesulfonyl chloride in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tert-butylamine to the cooled solution, followed by the dropwise addition of the base.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude N-tert-butyl 3-nitrobenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Recrystallization workflow for purification.
Safety and Handling
The following safety information is based on data for structurally related compounds and should be considered as a guideline. A specific Safety Data Sheet (SDS) for N-tert-butyl 3-nitrobenzenesulfonamide should be consulted when available.
Table 3: Hazard Information
| Hazard | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or fume hood. |
| Skin Irritation | May cause skin irritation. | Avoid contact with skin. In case of contact, wash immediately with soap and water. |
| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust or vapors. |
Disposal: Dispose of in accordance with local, state, and federal regulations.
Logical Relationships in Analysis
The structural elucidation of N-tert-butyl 3-nitrobenzenesulfonamide relies on the combined interpretation of various analytical techniques.
Caption: Analytical techniques for structural confirmation.
References
N-t-butyl 3-nitrobenzenesulfonamide molecular structure and weight
An In-depth Technical Guide to N-tert-butyl-3-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of N-tert-butyl-3-nitrobenzenesulfonamide, a compound of interest in synthetic chemistry and for potential pharmaceutical applications.
Molecular Structure and Properties
N-tert-butyl-3-nitrobenzenesulfonamide is an organic compound featuring a benzene ring substituted with a nitro group and an N-tert-butylsulfonamide functional group.[1] The presence of the nitro group can influence its chemical reactivity and solubility, while the tert-butyl group may increase its lipophilicity, potentially affecting its interaction with biological membranes.[1]
Structure:
IUPAC Name: N-tert-butyl-3-nitrobenzenesulfonamide[2]
Synonyms: N-(tert-Butyl)-3-nitrobenzenesulfonamide, 3-Nitro-N-(tert-butyl)benzenesulfonamide, N-(2-Methyl-2-propanyl)-3-nitrobenzenesulfonamide[2]
Quantitative Data
| Property | Value | Source |
| CAS Number | 424818-25-7 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₄N₂O₄S | [1][2][3][4] |
| Molecular Weight | 258.29 g/mol | [1][2] |
| Appearance | Off-white to pale yellow solid | [2][3] |
| Melting Point | >157 °C (decomposition) | [2] |
| Purity | Typically ≥97% | [1][3][4] |
| Storage | Room temperature, under inert atmosphere | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Experimental Protocols
Synthesis of N-tert-butyl-3-nitrobenzenesulfonamide
The following is a representative experimental protocol for the synthesis of N-tert-butyl-3-nitrobenzenesulfonamide. This method is adapted from the synthesis of the isomeric N-tert-butyl-4-nitrobenzenesulfonamide and is expected to yield the desired product.
Reaction Scheme:
3-nitrobenzenesulfonyl chloride + tert-butylamine → N-tert-butyl-3-nitrobenzenesulfonamide
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
tert-Butylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Chloroform (CHCl₃)
-
0.5 N Hydrochloric acid (HCl)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, dissolve tert-butylamine in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 3-nitrobenzenesulfonyl chloride in anhydrous THF to the cooled tert-butylamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent (THF) under reduced pressure.
-
Take up the residue in a mixture of chloroform and 0.5 N HCl.
-
Separate the organic and aqueous layers.
-
Extract the aqueous phase with chloroform.
-
Combine all organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (chloroform) under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization if necessary.
Mandatory Visualizations
Experimental Workflow for Synthesis
Caption: Synthesis workflow for N-tert-butyl-3-nitrobenzenesulfonamide.
References
Spectral Analysis of N-t-butyl 3-nitrobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for N-t-butyl 3-nitrobenzenesulfonamide (CAS Number: 424818-25-7; Molecular Formula: C10H14N2O4S; Molecular Weight: 258.3 g/mol ).[1][2] Due to the limited availability of publicly accessible, complete experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. It also outlines detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectral Data
The following tables summarize the anticipated spectral characteristics of this compound. These predictions are derived from the known spectral properties of the 3-nitrophenyl group, the sulfonamide linkage, and the N-t-butyl group.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 1H | H-2 (Ar-H) |
| ~8.4 | d | 1H | H-4 (Ar-H) |
| ~8.2 | d | 1H | H-6 (Ar-H) |
| ~7.8 | t | 1H | H-5 (Ar-H) |
| ~5.0 | s (broad) | 1H | N-H |
| ~1.3 | s | 9H | -C(CH₃)₃ |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-NO₂ |
| ~142 | C-SO₂ |
| ~133 | Ar-C |
| ~130 | Ar-CH |
| ~127 | Ar-CH |
| ~122 | Ar-CH |
| ~58 | -C(CH₃)₃ |
| ~30 | -C(CH₃)₃ |
Predicted in CDCl₃ solvent.
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2970 | Strong | Aliphatic C-H stretch |
| ~1530 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1340 | Strong | Asymmetric SO₂ stretch |
| ~1160 | Strong | Symmetric SO₂ stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 258 | [M]⁺ (Molecular ion) |
| 202 | [M - C₄H₈]⁺ |
| 186 | [M - SO₂NHC(CH₃)₃]⁺ |
| 156 | [M - NO₂ - C₄H₈]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Predicted for Electron Ionization (EI) source.
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizations
The following diagrams illustrate the logical workflow for spectral data acquisition and the general structure of the target compound.
References
N-tert-butyl 3-nitrobenzenesulfonamide: A Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data available for N-tert-butyl 3-nitrobenzenesulfonamide (CAS No. 424818-25-7). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from various sources, including data on structurally analogous compounds, to provide a thorough safety profile. All data derived from analogous compounds are clearly indicated.
Chemical and Physical Properties
N-tert-butyl 3-nitrobenzenesulfonamide is a sulfonamide derivative containing a nitrobenzene moiety.[1] It is a solid at room temperature and is of interest in synthetic chemistry and potential pharmaceutical applications.[1]
| Property | Value | Source |
| CAS Number | 424818-25-7 | [1][2] |
| Molecular Formula | C10H14N2O4S | [1][2] |
| Molecular Weight | 258.29 g/mol | [1] |
| Appearance | Likely a solid | [1] |
| Melting Point | >157 °C (decomposes) | ChemicalBook |
| Boiling Point (Predicted) | 385.7 ± 44.0 °C | ChemicalBook |
| Density (Predicted) | 1.282 ± 0.06 g/cm³ | ChemicalBook |
| Storage Temperature | Room temperature | [2] |
Hazard Identification and Classification
Anticipated GHS Hazard Classification (Based on N-tert-Butyl 3-bromobenzenesulfonamide)
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Precautionary Statements:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Data extrapolated from the SDS of N-tert-Butyl 3-bromobenzenesulfonamide.
Toxicological Information
Specific quantitative toxicological data, such as LD50 and LC50 values for N-tert-butyl 3-nitrobenzenesulfonamide, are not available in the public domain. The toxicological properties of this compound have not been thoroughly investigated.
Fire and Explosion Hazard Data
Detailed fire and explosion hazard data, including the flash point for N-tert-butyl 3-nitrobenzenesulfonamide, are not available. As a general precaution for nitro-substituted aromatic compounds, it should be handled with care as they can be sensitive to heat and shock.[1]
Experimental Protocol: Synthesis of N-tert-butyl 3-nitrobenzenesulfonamide
The following is a general experimental protocol for the synthesis of N-tert-butyl 3-nitrobenzenesulfonamide, based on the common reaction between a sulfonyl chloride and an amine.
Reaction: 3-Nitrobenzenesulfonyl chloride + tert-Butylamine → N-tert-butyl 3-nitrobenzenesulfonamide
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
tert-Butylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or pyridine (as a base)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolution of Amine: In a round-bottom flask, dissolve tert-butylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine or pyridine (1.5 equivalents) to the stirred solution.
-
Addition of Sulfonyl Chloride: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure N-tert-butyl 3-nitrobenzenesulfonamide.
Visualizations
Logical Relationship of Hazard Information
Caption: Inferred hazards for N-tert-butyl 3-nitrobenzenesulfonamide based on its structural analogue.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of N-tert-butyl 3-nitrobenzenesulfonamide.
References
An In-depth Technical Guide to the Solubility of N-t-butyl 3-nitrobenzenesulfonamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-t-butyl 3-nitrobenzenesulfonamide, a compound of interest in synthetic chemistry and potential pharmaceutical applications.[1] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding its likely solubility behavior, detailed experimental protocols for determining its solubility, and a general workflow for its synthesis and purification.
Introduction to this compound
This compound is a chemical compound featuring a sulfonamide functional group attached to a benzene ring, which is substituted with a nitro group and a tert-butyl group.[1] The presence of the nitro group can influence its reactivity and solubility, while the tert-butyl group may increase its lipophilicity, potentially affecting its interaction with biological membranes.[1] It is typically a solid at room temperature.[1]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not widely available. Chemical suppliers indicate that the compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol. However, for a comprehensive understanding, experimental determination is necessary. The following table summarizes the currently available qualitative information and provides a template for recording experimentally determined values.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25°C | Notes |
| Hexane | C₆H₁₄ | 0.1 | Data Not Available | Non-polar |
| Toluene | C₇H₈ | 2.4 | Data Not Available | Non-polar, aromatic |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | Data Not Available | Non-polar |
| Chloroform | CHCl₃ | 4.1 | Data Not Available | |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data Not Available | Mid-polar |
| Acetone | C₃H₆O | 5.1 | Data Not Available | Polar aprotic |
| 2-Propanol (IPA) | C₃H₈O | 3.9 | Data Not Available | Polar protic |
| Ethanol | C₂H₆O | 4.3 | Data Not Available | Polar protic |
| Methanol | CH₄O | 5.1 | Slightly Soluble | Polar protic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Slightly Soluble | Polar aprotic |
| Water | H₂O | 10.2 | Data Not Available | Highly polar |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the gravimetric determination of the solubility of this compound in various organic solvents. This method is adapted from established procedures for determining the solubility of sulfonamides.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.
Materials:
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Syringe filters (0.45 µm)
-
Drying oven or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. Maintain the vial at the constant temperature for at least 2 hours to ensure complete sedimentation.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation.
-
Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial.
-
Solvent Evaporation: Weigh the vial with the filtered solution. Remove the solvent by evaporation in a drying oven or under vacuum at a temperature that will not cause decomposition of the solute.
-
Final Weighing: Once the solvent is completely evaporated, weigh the vial containing the dry solid residue.
-
Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:
S = (m₂ - m₁) / V * 100
Where:
-
m₁ is the mass of the empty vial.
-
m₂ is the mass of the vial with the dried solute.
-
V is the volume of the supernatant withdrawn in mL.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a sulfonamide like this compound, based on common organic synthesis practices.
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, this guide provides a foundational understanding for researchers. The provided experimental protocol offers a robust method for determining its solubility in various organic solvents, which is crucial for its application in synthesis, purification, and formulation development. The generalized workflow for its synthesis and purification further aids in the practical handling and application of this compound. It is anticipated that with further research, more comprehensive solubility data will become available to the scientific community.
References
An In-depth Technical Guide to N-t-butyl 3-nitrobenzenesulfonamide: A Research Chemical Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-t-butyl 3-nitrobenzenesulfonamide is a commercially available research chemical with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its known properties, potential synthesis, and hypothesized biological relevance based on the broader class of nitrobenzenesulfonamides. While specific biological data for this compound is limited in publicly accessible literature, this document aims to equip researchers with the foundational knowledge necessary for its further investigation.
Chemical and Physical Properties
This compound is an organic compound characterized by a sulfonamide functional group linking a 3-nitrophenyl ring to a tert-butyl group.[1] The presence of the nitro group, a strong electron-withdrawing group, and the bulky tert-butyl group significantly influence its chemical reactivity and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 424818-25-7 | [2][3][4] |
| Molecular Formula | C₁₀H₁₄N₂O₄S | [2][3][4] |
| Molecular Weight | 258.3 g/mol | [2] |
| Appearance | Solid, off-white to pale yellow powder | [3][4] |
| Melting Point | >157°C (decomposes) | [3] |
| Purity | Typically ≥97% | [4] |
| Storage | Room temperature | [2] |
Synthesis
A patent for the synthesis of the related compound, N-tert-butyl benzenesulfonamide, describes a method involving the reaction of benzenesulfonamide with a tert-butylating agent in the presence of a catalyst.[5] This suggests a potential alternative route for the synthesis of the title compound.
Hypothesized Synthesis Workflow:
Caption: Hypothesized synthesis of this compound.
Potential Biological Applications and Mechanism of Action
Direct biological studies on this compound are not extensively reported. However, its classification by some suppliers as a "protein degrader building block" suggests its potential utility in the development of PROTACs (Proteolysis Targeting Chimeras) or other targeted protein degradation technologies.[2] In this context, the molecule would likely serve as a scaffold or linker to connect a protein-binding ligand to an E3 ubiquitin ligase ligand.
The broader class of nitrobenzenesulfonamides has been investigated for various biological activities, offering clues to the potential applications of this specific derivative.
Anticancer Potential
Sulfonamide-containing compounds are a well-established class of anticancer agents. The nitrobenzenesulfonamide scaffold, in particular, has been explored for its therapeutic potential in oncology. While no specific studies on this compound's anticancer effects were identified, related compounds have shown activity. For instance, some sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases, which are involved in tumor progression.
Antibacterial Potential
The sulfonamide functional group is famously associated with the first class of synthetic antibiotics (sulfa drugs).[1] These drugs act by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. It is plausible that this compound could exhibit antibacterial properties, although specific data is lacking.
Hypothesized Signaling Pathway Involvement (General Sulfonamides):
Caption: General mechanism of action for antibacterial sulfonamides.
Experimental Protocols
Due to the absence of specific published research, detailed experimental protocols for this compound are not available. Researchers interested in investigating this compound would need to adapt standard assays for anticancer or antibacterial activity.
General Experimental Workflow for Biological Screening:
Caption: A general workflow for in vitro screening of this compound.
Conclusion and Future Directions
This compound represents an under-investigated molecule with potential for drug discovery and chemical biology applications. Its structural features suggest that it could be a valuable building block for protein degraders or a starting point for the development of novel therapeutic agents. Future research should focus on:
-
Target Identification: Uncovering the specific cellular targets of this compound.
-
Biological Activity Screening: Systematically evaluating its efficacy against a panel of cancer cell lines and bacterial strains.
-
Mechanism of Action Studies: Elucidating the molecular pathways through which it exerts any observed biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize its activity and properties.
This technical guide serves as a starting point for researchers embarking on the study of this intriguing research chemical. The lack of extensive data highlights a clear opportunity for novel discoveries in the field of medicinal chemistry.
References
- 1. CAS 424818-25-7: N-tert-Butyl-3-nitro-benzenesulfonamide [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 424818-25-7 [chemicalbook.com]
- 4. bocscichem.lookchem.com [bocscichem.lookchem.com]
- 5. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
The Expanding Therapeutic Potential of Nitrobenzenesulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Once relegated primarily to the realm of synthetic organic chemistry as robust protecting groups, nitrobenzenesulfonamide derivatives have emerged as a versatile and promising scaffold in medicinal chemistry. Exhibiting a wide spectrum of biological activities, this class of compounds is now the subject of intensive research in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the current understanding of the biological activities of nitrobenzenesulfonamide derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to inform and inspire future drug discovery efforts.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Nitrobenzenesulfonamide derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including enzyme inhibition and the induction of apoptosis.
Carbonic Anhydrase Inhibition
A key area of investigation is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are crucial for tumor survival, as they help maintain the acidic tumor microenvironment.[1] By inhibiting these enzymes, nitrobenzenesulfonamide derivatives can disrupt the pH balance within tumors, leading to cancer cell death.[1] 2-Substituted-5-nitro-benzenesulfonamides have been explored as bioreductive inhibitors targeting these hypoxia-overexpressed isozymes.[2]
Histone Deacetylase (HDAC) Inhibition
Certain indolylbenzenesulfonamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors.[3][4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[3][4] The anti-angiogenic effect of some of these derivatives is attributed to the hyperacetylation of heat shock protein 90 (Hsp90), leading to the degradation of hypoxia-inducible factor-1α (HIF-1α) and subsequent downregulation of vascular endothelial growth factor (VEGF).[4]
Cytotoxicity in Hypoxic Cancer Cells
Nitrobenzenesulfonamide derivatives have also been evaluated as hypoxic cell selective cytotoxic agents.[5] For instance, N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzene sulfonamide hydrochloride has shown preferential toxicity to hypoxic EMT6 mammary carcinoma cells.[5] This selectivity is highly desirable in cancer therapy as it targets the often treatment-resistant cells found in the core of solid tumors.
Quantitative Data: Anticancer Activity of Nitrobenzenesulfonamide Derivatives
| Compound Class | Target | Cell Line/Model | Activity (IC₅₀/Kᵢ) |
| 2-Substituted-5-nitro-benzenesulfonamides | Carbonic Anhydrase IX | - | 5.4 - 653 nM (Kᵢ)[2] |
| 2-Substituted-5-nitro-benzenesulfonamides | Carbonic Anhydrase XII | - | 5.4 - 653 nM (Kᵢ)[2] |
| Indolylbenzenesulfonamide (MPT0G157) | HDACs | HCT116 | 0.029 µM (GI₅₀)[3] |
| N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzene sulfonamide | Hypoxic EMT6 cells | EMT6 | Preferential toxicity at 1 mM[5] |
| p-Nitrobenzenesulfonamide Derivative | ERRα | - | 0.80 µM[6] |
Antimicrobial Activity: A Renewed Weapon Against Pathogens
The historical success of sulfonamide antibiotics has paved the way for the investigation of nitrobenzenesulfonamide derivatives as a new generation of antimicrobial agents.
Antitubercular Activity
Novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have demonstrated excellent activity against Mycobacterium tuberculosis H37Rv strain with low cytotoxicity.[7][8][9] Notably, 2,4-dinitrobenzenesulfonamide derivatives were found to be more potent than their 2- or 4-nitro counterparts, with some hybrids exhibiting MIC values as low as 0.78 μg/mL.[8]
Antibacterial Activity
Nitrobenzenesulfonamide derivatives have also shown efficacy against other bacterial pathogens. For example, certain derivatives have demonstrated strong inhibition against both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA).[10] The general mechanism of antimicrobial action for nitroaromatic compounds involves their reduction by nitroreductases within the microbial cell to form reactive intermediates that cause DNA damage.[6]
Quantitative Data: Antimicrobial Activity of Nitrobenzenesulfonamide Derivatives
| Compound Class | Organism | Activity (MIC) |
| Benzhydrylpiperazine-coupled 2,4-dinitrobenzenesulfonamides | Mycobacterium tuberculosis H37Rv | 0.78 - >25 μg/mL[8] |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus | 32 - 128 µg/mL[10] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus | 32 - 128 µg/mL[10] |
Enzyme Inhibition: Targeting Key Players in Disease
Beyond their roles in cancer and infectious diseases, nitrobenzenesulfonamide derivatives have been identified as inhibitors of other clinically relevant enzymes.
12-Lipoxygenase Inhibition
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffolds have been optimized as potent and selective inhibitors of 12-lipoxygenase (12-LOX).[11] This enzyme is implicated in various physiological and pathological processes, including inflammation, platelet aggregation, and cancer.[11] Top compounds in this series display nanomolar potency against 12-LOX.[11]
Other Potential Biological Activities
Preliminary research suggests that the therapeutic applications of nitrobenzenesulfonamide derivatives may extend to other areas.
Anti-inflammatory Activity
Some sulfonamide derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6] While this is an emerging area for nitrobenzenesulfonamide analogues, the structural precedent within the broader sulfonamide class warrants further investigation.[6]
Antiviral Activity
The sulfonamide scaffold is present in several antiviral drugs, including HIV protease inhibitors.[11] Benzenesulfonamide derivatives have been investigated as antiviral agents against Dengue and Zika viruses through the inhibition of host calcium/calmodulin-dependent kinase II (CaMKII).[12] While specific studies on the antiviral properties of nitrobenzenesulfonamide derivatives are limited, this remains a plausible area for future research.
Experimental Protocols
To facilitate further research and validation of the biological activities of nitrobenzenesulfonamide derivatives, detailed protocols for key assays are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nitrobenzenesulfonamide derivative for the desired exposure time.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in the appropriate broth medium
-
Nitrobenzenesulfonamide derivative stock solution
-
Sterile broth medium
Procedure:
-
Prepare serial two-fold dilutions of the nitrobenzenesulfonamide derivative in the broth medium in the wells of a 96-well plate.[15]
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (typically 18-24 hours at 37°C).[15]
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[14]
Carbonic Anhydrase IX (CA IX) Inhibition Assay
This assay measures the inhibitory effect of a compound on the esterase activity of recombinant CA IX.[6]
Materials:
-
Recombinant human CA IX
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
p-Nitrophenyl acetate (pNPA) substrate
-
Test compound and a positive control (e.g., Acetazolamide)
-
96-well microplate and plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
Dispense 10 µL of each dilution into the wells of a 96-well plate.
-
Add 80 µL of a solution containing recombinant CA IX to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.[6]
-
Initiate the reaction by adding 10 µL of the pNPA substrate.
-
Immediately measure the absorbance at 405 nm at regular intervals to determine the reaction rate.[6]
12-Lipoxygenase (12-LOX) Inhibition Assay
This assay determines the inhibitory activity of a compound on 12-LOX by measuring the production of hydroperoxides.
Materials:
-
Purified 12-Lipoxygenase (human recombinant)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Chromogen solution for hydroperoxide detection
-
96-well microplate and microplate reader
Procedure:
-
Add 80 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of various concentrations of the test compound to the sample wells and vehicle to the control wells.
-
Add 10 µL of the 12-LOX enzyme solution to the sample and control wells and incubate for 5 minutes at room temperature.[16]
-
Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution.[16]
-
Incubate on an orbital shaker for 10 minutes at room temperature.[16]
-
Stop the reaction and develop the color by adding 100 µL of the chromogen solution.
-
Measure the absorbance at 490-500 nm.[16]
HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by HDAC enzymes.[2]
Materials:
-
Recombinant human HDAC enzyme
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution
-
Stop solution (e.g., Trichostatin A)
-
96-well black microplate and fluorescence microplate reader
Procedure:
-
In a 96-well black microplate, add the HDAC assay buffer, test compound at various concentrations, and diluted recombinant HDAC enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.[2]
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate at 37°C for 30 minutes.[2]
-
Add the developer solution containing a stop solution to terminate the reaction and initiate the development of the fluorescent signal.
-
Incubate at room temperature for 15 minutes, protected from light.[2]
-
Read the fluorescence with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[2]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
General Synthesis of N-substituted Nitrobenzenesulfonamides.
Antimicrobial Mechanism of Nitroaromatic Compounds.
HDAC Inhibition Signaling Pathway.
MTT Assay Experimental Workflow.
Conclusion and Future Directions
The journey of nitrobenzenesulfonamide derivatives from synthetic reagents to potential therapeutic agents is a compelling narrative in modern drug discovery.[6] The diverse biological activities, including promising anticancer and antimicrobial effects, highlight the immense potential of this chemical scaffold.[6] Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR for different biological targets will enable the rational design of more potent and selective derivatives.[6]
-
Mechanism of Action Elucidation: For many of the observed biological effects, the precise molecular mechanisms remain to be fully elucidated. Further studies are needed to identify and validate the specific cellular targets and signaling pathways involved.[6]
-
Development of Novel Therapeutics: The promising preclinical data warrant further investigation and optimization of lead compounds for potential clinical development.[6]
References
- 1. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Anticancer activity of MPT0G157, a derivative of indolylbenzenesulfonamide, inhibits tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. epigentek.com [epigentek.com]
- 11. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
N-t-butyl 3-nitrobenzenesulfonamide: An In-depth Technical Guide to a Promising Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest.[2][3] A key component in the design of these degraders is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. While the repertoire of utilized E3 ligases is expanding, the development of novel, versatile, and synthetically accessible E3 ligase ligands remains a critical area of research.[4]
This technical guide focuses on N-t-butyl 3-nitrobenzenesulfonamide , a commercially available building block with significant potential for the development of novel protein degraders.[5] While direct literature on its application in TPD is emerging, its structural motif, an aryl sulfonamide, is a known pharmacophore for recruiting the DDB1 and CUL4-associated factor 15 (DCAF15) E3 ubiquitin ligase.[4][6] This guide will provide a comprehensive overview of the core concepts, experimental validation, and synthetic strategies related to the use of this compound and related sulfonamides as DCAF15-recruiting moieties for the development of protein degraders.
The DCAF15-Sulfonamide Axis in Targeted Protein Degradation
Aryl sulfonamides, such as the clinical candidates indisulam and E7820, have been identified as "molecular glues" that induce the degradation of specific proteins by promoting their interaction with the DCAF15 substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex.[4][6][7] These sulfonamides bind to a shallow pocket on the surface of DCAF15, creating a novel interface that is recognized by a neosubstrate, most notably the splicing factor RBM39.[7][8] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[6]
The mechanism of action for sulfonamide-based molecular glues that recruit DCAF15 is depicted in the following signaling pathway:
Figure 1: DCAF15-Mediated Protein Degradation Pathway.
The structural features of this compound, particularly the nitro-substituted phenylsulfonamide core, suggest its potential to engage with DCAF15 in a similar manner. The tert-butyl group may influence binding affinity, cell permeability, and the overall geometry of the ternary complex.
Data Presentation: Quantitative Analysis of Sulfonamide-DCAF15 Interactions
The following tables summarize key quantitative data for the well-characterized DCAF15-recruiting sulfonamides, indisulam and E7820. This data serves as a benchmark for the evaluation of new building blocks like this compound.
Table 1: Binary and Ternary Complex Binding Affinities
| Compound | Binary Binding (DCAF15) Kd (μM) | Ternary Complex (DCAF15-RBM39) Apparent Kd (μM) | Cooperativity (α) | Reference |
| E7820 | 2.9 (Ki) | 2.0 | >1 (Synergistic) | [8][9] |
| Indisulam | > 50 (Ki) | 2.1 | >1 (Synergistic) | [8] |
| Tasisulam | > 50 (Ki) | 3.5 | >1 (Synergistic) | [8] |
Table 2: Cellular Degradation Potency and Efficacy
| Compound | Target Protein | Cell Line | DC50 (μM) | Dmax (%) | Reference |
| Indisulam | RBM39 | MOLM-13 | ~0.1 | >90 | [6] |
| E7820 | RBM39 | K562 | ~0.5 | >90 | [10] |
| DP1 (E7820-based PROTAC) | BRD4 | SU-DHL-4 | ~10 | ~80 | [11] |
Experimental Protocols
The following section details key experimental protocols for the characterization of this compound as a DCAF15-recruiting building block.
Synthesis of this compound
A general and robust method for the synthesis of N-substituted nitrobenzenesulfonamides involves the reaction of the corresponding nitrobenzenesulfonyl chloride with an amine.[12][13]
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
tert-Butylamine
-
Anhydrous tetrahydrofuran (THF)
-
0.5 N Hydrochloric acid (HCl)
-
Chloroform (CHCl₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tert-butylamine in anhydrous THF in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 3-nitrobenzenesulfonyl chloride in anhydrous THF to the cooled tert-butylamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure.
-
Take up the residue in a mixture of chloroform and 0.5 N HCl.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic extracts, wash with water and then brine, and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Ternary Complex Formation Assays
Demonstrating the formation of a stable ternary complex between the E3 ligase, the degrader, and the target protein is a critical step in validating a new degrader molecule. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA are two commonly used proximity-based assays.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 424818-25-7: N-tert-Butyl-3-nitro-benzenesulfonamide [cymitquimica.com]
- 6. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Degrader [proteomics.com]
- 12. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives - Google Patents [patents.google.com]
- 13. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
The Ascendancy of N-Substituted Nitrobenzenesulfonamides: From Synthetic Curiosities to Therapeutic Candidates
An In-depth Technical Guide on the Discovery, History, and Applications of N-Substituted Nitrobenzenesulfonamides for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
The journey of N-substituted nitrobenzenesulfonamides from relative obscurity to a class of compounds with significant interest in medicinal chemistry is a testament to the serendipitous and evolving nature of scientific discovery. Initially explored in the broader context of the sulfonamide "sulfa craze" of the 1930s, their unique chemical properties, conferred by the electron-withdrawing nitro group, carved out a distinct niche for them as versatile reagents in organic synthesis. Over the decades, a deeper understanding of their biological activities has led to their emergence as a promising scaffold for the development of novel therapeutics targeting a range of diseases, including cancer and microbial infections. This technical guide provides a comprehensive overview of the discovery and history of N-substituted nitrobenzenesulfonamides, detailing key synthetic methodologies, summarizing their diverse biological activities with quantitative data, and visualizing their mechanisms of action through signaling pathway diagrams.
A Historical Perspective: From Sulfa Drugs to a Unique Chemical Identity
The story of N-substituted nitrobenzenesulfonamides is intrinsically linked to the groundbreaking discovery of sulfonamide drugs. In the 1930s, Gerhard Domagk's Nobel Prize-winning work on Prontosil, a sulfonamide-containing dye with potent antibacterial properties, inaugurated the era of chemotherapy.[1] It was soon discovered that Prontosil was a prodrug, metabolized in the body to the active agent, sulfanilamide.[1] This revelation ignited a flurry of research, leading to the synthesis of thousands of sulfonamide derivatives in a quest for enhanced efficacy and reduced toxicity.[1]
While the primary focus of this "sulfa craze" was on aminosulfonamides for their antibacterial action, the nitro-substituted analogs, nitrobenzenesulfonamides, began to garner attention for their utility in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the sulfonamide proton, facilitating a range of chemical transformations.[1] This property made the "nosyl" (for nitrobenzenesulfonyl) group a valuable tool for chemists, particularly as a protecting group for amines that could be readily introduced and later cleaved under mild conditions.[1] This synthetic utility, especially in the construction of complex molecules, defined the early role of nitrobenzenesulfonamides in chemistry.[1] It was only later that the intrinsic biological activities of these compounds came into sharper focus, paving the way for their investigation as potential therapeutic agents in their own right.[1]
Synthetic Methodologies: Crafting the N-Substituted Nitrobenzenesulfonamide Scaffold
The synthesis of N-substituted nitrobenzenesulfonamides is predominantly achieved through the robust and versatile reaction of a corresponding nitrobenzenesulfonyl chloride with a primary or secondary amine. This method allows for the generation of a vast library of derivatives with diverse substituents.
General Synthesis of N-Substituted Nitrobenzenesulfonamides
The most common method involves the reaction of a nitrobenzenesulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General workflow for the synthesis of N-substituted nitrobenzenesulfonamides.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Nitrobenzenesulfonamide [2]
-
Materials: 4-nitrobenzenesulfonyl chloride (6.7 g), ammonia water (10 ml), ethyl acetate, water, saturated aqueous sodium chloride, anhydrous sodium sulfate.
-
Procedure:
-
To 6.7 g of 4-nitrobenzenesulfonyl chloride, add 10 ml of ammonia water while cooling in an ice bath.
-
Stir the mixture at room temperature for 3 hours.
-
Extract the reaction mixture with 100 ml of ethyl acetate.
-
Wash the organic extract with water and then with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain 4-nitrobenzenesulfonamide (5.9 g).
-
Protocol 2: Synthesis of N-Ethyl-2-nitrobenzenesulfonamide [3]
-
Materials: 2-nitrobenzenesulfonyl chloride (10 g), 70% ethylamine in water.
-
Procedure:
-
Add 10 g of 2-nitrobenzenesulfonyl chloride portion-wise to 70% ethylamine in water at 0-5°C, maintaining the temperature.
-
Stir for 15 minutes until the transformation is complete.
-
Add 80 mL of water, maintaining the temperature.
-
Stir for 30 minutes.
-
Filter, wash, and dry the product to obtain 8.97 g of N-ethyl-2-nitrobenzenesulfonamide.
-
-
Characterization Data:
-
1H-NMR (CDCl3, 400 MHz): δ (ppm) = 1.15 (t, 3H); 3.15 (q, 2H); 5.25 (t, 1H); 7.7 (m, 2H); 7.8 (m, 1H); 8.10 (m, 1H).[3]
-
Biological Activities and Therapeutic Potential
N-substituted nitrobenzenesulfonamides have emerged as a versatile scaffold in drug discovery, exhibiting a wide spectrum of biological activities. Their therapeutic potential is being actively explored in oncology, infectious diseases, and inflammatory conditions.[1]
Anticancer Activity
A significant area of research has focused on the development of nitrobenzenesulfonamide derivatives as anticancer agents.[1] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways and cellular processes essential for tumor growth and survival.
Table 1: Anticancer Activity of Representative N-Substituted Nitrobenzenesulfonamides
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Compound 11 | MDA-MB-231 (Triple-Negative Breast Cancer) | ERRα Inverse Agonist | 0.80 | [4][5] |
| Compound B12 | MDA-MB-231, HCT-116, SW480 | STAT3 Signaling Inhibitor | 0.61 - 1.11 | [6] |
| Compound 12d | MDA-MB-468 (Breast Cancer) | Carbonic Anhydrase IX Inhibitor | 3.99 ± 0.21 | [7] |
| Compound 12i | MDA-MB-468 (Breast Cancer) | Carbonic Anhydrase IX Inhibitor | 1.48 ± 0.08 | [7] |
| Compound 11 | EMT6 (Mammary Carcinoma) | Hypoxic Cell Selective Cytotoxicity | Preferential toxicity at 1 mM | [8] |
Antimicrobial Activity
The historical roots of sulfonamides in antibacterial therapy have inspired the investigation of N-substituted nitrobenzenesulfonamides as antimicrobial agents. Several derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Representative N-Substituted Nitrobenzenesulfonamides
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 22 | Escherichia coli | 12.5 | [9] |
| Compound 2 | Staphylococcus aureus | 1.8 | [9] |
| Compound I | Staphylococcus aureus (MRSA) | 32 | [10] |
| Compound II | Staphylococcus aureus | 64 | [10] |
Mechanisms of Action: Elucidating the Molecular Pathways
The therapeutic effects of N-substituted nitrobenzenesulfonamides are underpinned by their interaction with specific molecular targets and the subsequent modulation of key signaling pathways.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often persistently activated in many cancers, promoting cell proliferation and survival.[6][11] Certain N-substituted sulfamoylbenzamide derivatives, designed based on the STAT3 inhibitor Niclosamide, have been identified as potent inhibitors of the IL-6/STAT3 signaling pathway.[6] These compounds inhibit the phosphorylation of STAT3 at the Tyr705 residue, preventing its dimerization and translocation to the nucleus, thereby downregulating the expression of downstream target genes involved in tumorigenesis.[6][12]
Caption: Inhibition of the STAT3 signaling pathway by N-substituted nitrobenzenesulfonamides.
Modulation of Estrogen-Related Receptor Alpha (ERRα) Signaling
Estrogen-Related Receptor Alpha (ERRα) is a nuclear receptor that plays a crucial role in regulating cellular energy metabolism and is often overexpressed in cancers like triple-negative breast cancer.[4][13] A series of p-nitrobenzenesulfonamide derivatives have been identified as potent ERRα inverse agonists.[4][5] By binding to the ligand-binding domain of ERRα, these compounds inhibit its transcriptional activity, leading to the downregulation of ERRα-regulated genes involved in oxidative metabolism and mitochondrial biogenesis.[4][13] This disruption of cancer cell metabolism can suppress tumor growth, migration, and invasion.[4][13]
Caption: Inverse agonism of the ERRα signaling pathway by p-nitrobenzenesulfonamides.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, making them a key target for anticancer drugs.[14][15] Certain N-aryl-substituted benzenesulfonamidoacetamides have been identified as potent inhibitors of tubulin polymerization.[14] These compounds bind to tubulin, disrupting the formation of mitotic spindles, which leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[14]
Caption: Mechanism of tubulin polymerization inhibition by N-substituted benzenesulfonamidoacetamides.
Future Directions and Conclusion
The journey of N-substituted nitrobenzenesulfonamides from their origins as synthetic tools to their current status as promising therapeutic scaffolds highlights the dynamic and often unpredictable path of drug discovery. The rich chemistry of these compounds, coupled with their diverse biological activities, provides a fertile ground for future research. Key areas for future exploration include the development of more selective and potent inhibitors for validated targets, the investigation of novel mechanisms of action, and the optimization of lead compounds for clinical development. This in-depth technical guide serves as a foundational resource to stimulate further innovation in this exciting and evolving field of medicinal chemistry, with the ultimate goal of translating the therapeutic potential of N-substituted nitrobenzenesulfonamides into novel treatments for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Handling and Storage of N-t-butyl 3-nitrobenzenesulfonamide
This guide provides comprehensive technical information and best practices for the safe handling and storage of N-t-butyl 3-nitrobenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound (CAS No. 424818-25-7) is a chemical compound utilized in research and as a building block in the synthesis of other molecules.[1] Its structure, featuring a sulfonamide and a nitro group, suggests specific handling requirements to ensure safety and maintain the compound's integrity.[2] As with many nitro-substituted compounds, it should be handled with care due to potential sensitivity to heat and shock.[2]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior under various conditions.
| Property | Value | Source |
| Molecular Formula | C10H14N2O4S | [1][2][3] |
| Molecular Weight | 258.3 g/mol | [1][2] |
| Appearance | Off-white powder | [3] |
| Purity | ≥97% | [2][3] |
| Melting Point | >157°C (decomposes) | [4] |
| CAS Number | 424818-25-7 | [1][2][3] |
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling. The following table summarizes the key hazard statements and the corresponding precautionary measures.
| Hazard Class | GHS Hazard Statement | Precautionary Statements |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P260: Do not breathe dusts or mists. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Skin Sensitization | H317: May cause an allergic skin reaction | P272: Contaminated work clothing should not be allowed out of the workplace. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. |
Note: This table is compiled based on information for a closely related compound, as a specific GHS classification for this compound was not consistently available across all sources. Users should always refer to the most current Safety Data Sheet (SDS) provided by their supplier.
When handling this compound, the use of appropriate personal protective equipment is mandatory. This includes:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator.
Storage Guidelines
Proper storage is essential to maintain the quality and stability of this compound and to prevent hazardous situations.
| Storage Parameter | Recommendation |
| Temperature | Room temperature |
| Container | Keep in a tightly closed container. |
| Atmosphere | Store in a dry, well-ventilated place. |
| Incompatibilities | Keep away from strong oxidizing agents. |
Experimental Protocols
Detailed experimental protocols for the handling and storage of this compound, such as stability testing or decomposition studies, are not available in the public domain based on the conducted search. Researchers should develop their own specific protocols based on the information provided in the supplier's Safety Data Sheet and established laboratory safety practices.
Safe Handling and Storage Workflow
The following diagram illustrates a logical workflow for the safe handling and storage of this compound, from receipt to disposal.
Caption: Workflow for Safe Handling and Storage.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
-
Spill: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contain the spill and contact environmental health and safety personnel.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment or the information provided in the Safety Data Sheet (SDS) from the supplier. Always consult the most current SDS for this compound before handling or using this chemical.
References
Methodological & Application
Synthesis of N-t-butyl 3-nitrobenzenesulfonamide: A Versatile Building Block for Targeted Protein Degradation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of N-t-butyl 3-nitrobenzenesulfonamide, a key building block in the development of targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Detailed protocols for the preparation of the precursor, 3-nitrobenzenesulfonyl chloride, and its subsequent reaction with tert-butylamine to yield the final product are presented. This guide is intended to equip researchers in medicinal chemistry and drug discovery with the necessary information for the efficient synthesis and application of this versatile compound.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. This strategy utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. Key to this approach is the design and synthesis of small molecules, such as PROTACs and molecular glues, that can induce the degradation of specific protein targets.
This compound serves as a valuable building block in the construction of these protein degraders. The sulfonamide moiety is a common functional group in medicinal chemistry, and its incorporation into degrader molecules can influence their physicochemical properties and binding interactions. The nitro group provides a handle for further chemical modification, allowing for the attachment of linkers or target-binding ligands. This application note provides a detailed protocol for the synthesis of this compound, starting from commercially available reagents.
Experimental Protocols
Part 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride
The synthesis of the key precursor, 3-nitrobenzenesulfonyl chloride, is achieved through the sulfochlorination of nitrobenzene.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Nitrobenzene | 123.11 | 123.1 g | 1.0 |
| Chlorosulfonic acid | 116.52 | 521.0 g (301.7 mL) | 4.47 |
| Thionyl chloride | 118.97 | 110.0 g (67.5 mL) | 0.92 |
| Ice-water | - | q.s. | - |
| Sodium hydrogen carbonate solution | - | q.s. | - |
Procedure:
-
In a suitable reaction vessel equipped with a dropping funnel and a stirrer, carefully add chlorosulfonic acid.
-
Heat the chlorosulfonic acid to 112°C.
-
Add nitrobenzene dropwise to the heated chlorosulfonic acid over a period of 4 hours, maintaining the temperature at 112°C.
-
After the addition is complete, continue stirring the mixture at 112°C for an additional 4 hours.
-
Cool the reaction mixture to 70°C.
-
Slowly add thionyl chloride dropwise over 2 hours.
-
Stir the mixture at 70°C until the evolution of gas ceases.
-
Cool the reaction mixture to 5°C and carefully pour it into a beaker containing a slurry of ice and water.
-
The product will precipitate as a solid. Filter the precipitate using suction filtration.
-
Wash the solid with cold water, followed by a wash with a sodium hydrogen carbonate solution to neutralize any remaining acid.
-
Dry the product under vacuum to obtain 3-nitrobenzenesulfonyl chloride.
Quantitative Data:
| Product | Yield (%) | Purity (%) |
| 3-Nitrobenzenesulfonyl chloride | 96.3 | 89.9 |
Part 2: Synthesis of this compound
The final product is synthesized by the reaction of 3-nitrobenzenesulfonyl chloride with tert-butylamine in an appropriate solvent. This protocol is adapted from the synthesis of the isomeric N-tert-Butyl-4-nitrobenzenesulfonamide[1].
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Example Quantity | Example Moles |
| 3-Nitrobenzenesulfonyl chloride | 221.62 | 50 g | 0.23 |
| tert-Butylamine | 73.14 | 0.47 L | 6.4 |
| Tetrahydrofuran (THF) | - | 1.1 L | - |
| Chloroform | - | q.s. | - |
| 0.5 N Hydrochloric acid (HCl) | - | q.s. | - |
| Water | - | q.s. | - |
| Brine | - | q.s. | - |
| Magnesium sulfate (MgSO4) | - | q.s. | - |
Procedure:
-
In a round-bottom flask, dissolve tert-butylamine in THF.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 3-nitrobenzenesulfonyl chloride in THF.
-
Slowly add the solution of 3-nitrobenzenesulfonyl chloride to the cooled tert-butylamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure.
-
Take up the residue in a mixture of chloroform and 0.5 N HCl.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data (Expected):
| Product | Expected Yield (%) | Purity |
| This compound | ~97 | >98% |
Note: The expected yield is based on the reported yield for the synthesis of the 4-nitro isomer. Actual yields may vary.
Application in Targeted Protein Degradation
This compound is a valuable building block for the synthesis of PROTACs and molecular glues. Aryl sulfonamides have been identified as "molecular glue" degraders that can induce the degradation of specific proteins by promoting their interaction with an E3 ubiquitin ligase, such as DCAF15.
The general mechanism of a PROTAC involves a bifunctional molecule that simultaneously binds to a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Below is a conceptual workflow for the development of a PROTAC using this compound as a building block.
Caption: Conceptual workflow for PROTAC development.
The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
N-tert-butyl 3-nitrobenzenesulfonamide synthesis from 3-nitrobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of N-tert-butyl-3-nitrobenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The synthesis involves the reaction of 3-nitrobenzenesulfonyl chloride with tert-butylamine. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers.
Introduction
N-substituted sulfonamides are a prominent class of compounds in pharmaceutical sciences, exhibiting a wide range of biological activities. The specific compound, N-tert-butyl-3-nitrobenzenesulfonamide, serves as a key intermediate in the synthesis of more complex molecules, leveraging the reactivity of the nitro group for further functionalization, such as reduction to an amine. This protocol outlines a straightforward and efficient method for its preparation from commercially available starting materials.
Chemical Reaction
Caption: Experimental workflow for the synthesis and purification.
Applications of N-t-butyl 3-nitrobenzenesulfonamide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-t-butyl 3-nitrobenzenesulfonamide is an organic compound featuring a sulfonamide functional group connecting a 3-nitrophenyl ring to a tert-butyl group.[1] Its chemical formula is C₁₀H₁₄N₂O₄S, and it is typically an off-white to pale yellow solid at room temperature.[2] While specific, extensively documented applications in peer-reviewed literature are not widespread, the structural motifs within this compound suggest its potential utility as a versatile building block and intermediate in modern organic synthesis. The presence of the electron-withdrawing nitro group, the sulfonamide linkage, and the sterically demanding tert-butyl group can be strategically exploited in various synthetic transformations.[1]
This document outlines potential and hypothetical applications of this compound, drawing upon established reactivity principles of related compounds. The protocols provided are illustrative and intended to serve as a foundation for further experimental exploration.
Synthesis of this compound
A common method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. Therefore, a plausible and established route to this compound involves the reaction of 3-nitrobenzenesulfonyl chloride with tert-butylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
-
To a stirred solution of tert-butylamine (1.2 equivalents) in dichloromethane (DCM, 10 mL) at 0 °C, slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in DCM (5 mL).
-
Add triethylamine (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (20 mL) and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Hypothetical Application 1: Directing Group in C-H Functionalization
The sulfonamide group is a well-established directing group for ortho-C-H functionalization reactions, including ortho-metalation. The nitrogen and oxygen atoms of the sulfonamide can coordinate to a metal, facilitating deprotonation of the proximal ortho-C-H bond.
Proposed Application: ortho-Lithiation and Electrophilic Quench
This compound can potentially be used to direct the lithiation of the 2-position of the nitrobenzene ring. The resulting aryllithium species can then be trapped with various electrophiles to introduce functionality at this position.
References
N-t-butyl 3-nitrobenzenesulfonamide: Application Notes and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific published data on the biological activity or medicinal chemistry applications of N-t-butyl 3-nitrobenzenesulfonamide. The following application notes and protocols are therefore provided as a generalized framework for the initial investigation of this compound, based on the known properties of its constituent chemical motifs (sulfonamides and nitroaromatics). The experimental data presented in the tables are placeholders and should be replaced with actual experimental findings.
Application Notes
This compound is a synthetic organic compound featuring a sulfonamide group and a nitroaromatic ring.[1] While this specific molecule is not extensively characterized in medicinal chemistry literature, its structural components suggest potential areas of pharmacological interest.
-
Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore found in a variety of drugs, including antibacterial agents (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory compounds. Its ability to mimic the transition state of enzymatic reactions and participate in hydrogen bonding makes it a versatile scaffold for inhibitor design.
-
Nitroaromatic Moiety: The 3-nitrophenyl group is a strong electron-withdrawing system that can influence the molecule's pharmacokinetic and pharmacodynamic properties. Nitroaromatic compounds have been explored as antimicrobial and anticancer agents. Their mechanism often involves enzymatic reduction of the nitro group under hypoxic conditions (prevalent in solid tumors and anaerobic bacteria) to form cytotoxic reactive nitrogen species.
-
Tert-Butyl Group: The N-tert-butyl group is a bulky, lipophilic substituent that can enhance membrane permeability and metabolic stability.[1] It will also provide significant steric hindrance, which can influence binding selectivity to target proteins.
Given these features, this compound could be a candidate for screening in programs aimed at discovering novel antibacterial, anticancer, or enzyme inhibitory agents. Its primary utility is as a research chemical for lead discovery and optimization.[1]
Physicochemical and Biological Data
The following tables present a template for summarizing key experimental data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Method |
| Molecular Formula | C₁₀H₁₄N₂O₄S | - |
| Molecular Weight ( g/mol ) | 258.30 | - |
| Appearance | Off-white solid | Visual Inspection |
| Aqueous Solubility (µM) | [Insert experimental value] | HPLC-based Assay |
| LogP | [Insert experimental value] | Shake-Flask Method |
Table 2: Hypothetical In Vitro Biological Activity Profile
| Assay Type | Target/Organism | Endpoint | Result (µM) |
| Antibacterial | Escherichia coli | MIC | [Insert experimental value] |
| Antibacterial | Staphylococcus aureus | MIC | [Insert experimental value] |
| Anticancer | HeLa (cervical cancer cell line) | IC₅₀ | [Insert experimental value] |
| Anticancer | A549 (lung cancer cell line) | IC₅₀ | [Insert experimental value] |
| Enzyme Inhibition | Carbonic Anhydrase II | IC₅₀ | [Insert experimental value] |
Experimental Protocols
The following are detailed protocols for the initial characterization and screening of this compound.
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of sulfonamides.
-
Reaction Setup: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add tert-butylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) to the solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in growth medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the cell plates with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Diagrammatic Representations
The following diagrams illustrate generalized workflows relevant to the study of a novel sulfonamide compound.
References
Application Notes and Protocols for N-alkylation of 3-nitrobenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of sulfonamides is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals and other biologically active molecules. The nitrobenzenesulfonamide group, in particular, serves as an excellent activating group for the sulfonamide nitrogen, facilitating alkylation, and can also function as a protecting group for amines that is readily removable under mild conditions. This document provides a detailed guide to the N-alkylation of 3-nitrobenzenesulfonamide, covering common protocols, reaction optimization, and quantitative data from related transformations.
While direct quantitative data for the N-alkylation of 3-nitrobenzenesulfonamide is not extensively published, the protocols and data presented here are based on well-established procedures for analogous compounds, such as 2-nitrobenzenesulfonamide and other aryl sulfonamides. These serve as a robust starting point for developing a specific protocol for your substrate.
Data Presentation: N-alkylation of Aryl Sulfonamides
The following table summarizes yields for N-alkylation reactions of various aryl sulfonamides under different conditions. This data provides a comparative baseline for what might be expected when optimizing the alkylation of 3-nitrobenzenesulfonamide.
| Sulfonamide | Alkylating Agent | Base | Solvent | Conditions | Yield (%) | Reference Compound |
| N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 3-phenylpropyl bromide | K₂CO₃ | DMF | 60°C, 70 min | 99% | 2-nitrobenzenesulfonamide derivative[1] |
| p-Toluenesulfonamide | Benzyl alcohol | K₂CO₃ (10 mol%) | Xylenes | 150°C, 24 h | 86% | p-Toluenesulfonamide[2] |
| 4-Methoxybenzenesulfonamide | Benzyl alcohol | K₂CO₃ (10 mol%) | Xylenes | 150°C, 24 h | 95% | 4-Methoxybenzenesulfonamide[2] |
| 2-Nitrobenzenesulfonamide | Trichloroacetimidate | None | Toluene | Reflux | 13% | 2-nitrobenzenesulfonamide[3] |
| 4-Nitrobenzenesulfonamide | Benzyl alcohol | K₂CO₃ (10 mol%) | Xylenes | 150°C, 24 h | 0% | 4-nitrobenzenesulfonamide[2] |
Note: The low yield for 2-nitrobenzenesulfonamide with a trichloroacetimidate was attributed to poor solubility in toluene[3]. The manganese-catalyzed reaction with 4-nitrobenzenesulfonamide did not yield any product, suggesting that highly deactivated sulfonamides may be challenging under these specific "borrowing hydrogen" conditions[2].
Experimental Workflow
The general workflow for the N-alkylation of 3-nitrobenzenesulfonamide is depicted below.
Caption: General experimental workflow for the N-alkylation of 3-nitrobenzenesulfonamide.
Detailed Experimental Protocol
This protocol is adapted from a procedure for the N-alkylation of 2-nitrobenzenesulfonamide and is a reliable starting point[1].
Materials and Equipment:
-
3-nitrobenzenesulfonamide (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, propyl iodide) (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottomed flask, two-necked
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Separatory funnel
-
Rotary evaporator
-
TLC plates, chamber, and UV lamp
Procedure:
-
Reaction Setup:
-
Place 3-nitrobenzenesulfonamide (1.0 eq) and anhydrous potassium carbonate (3.0 eq) into a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and a condenser.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar).
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5-1.0 M with respect to the sulfonamide.
-
-
Addition of Alkylating Agent:
-
To the stirred suspension, add the alkyl halide (1.1 eq) dropwise via syringe over 5 minutes at room temperature.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture in an oil bath to 60°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To do this, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting sulfonamide spot is no longer visible under a UV lamp. This typically takes 1-4 hours.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water. Dilute with additional water to ensure all DMF is dissolved in the aqueous phase.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash them with brine (1x).
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated-3-nitrobenzenesulfonamide.
-
Troubleshooting and Optimization
-
No or Low Conversion: If the reaction stalls, consider increasing the temperature (e.g., to 80-100°C). Ensure the base is finely powdered and anhydrous. A stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used, but requires more stringent anhydrous conditions[4]. The choice of alkylating agent is also critical; reactivity generally follows the order I > Br > Cl[4].
-
Formation of N,N-Dialkylated Product: While less common with nitro-activated sulfonamides, dialkylation can occur. Using a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents) can minimize this side reaction.
-
Alternative Methods: For acid-sensitive substrates or when using alcohols as alkylating agents, alternative methods can be employed:
-
Mitsunobu Reaction: This method allows for the alkylation of sulfonamides with alcohols but requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD)[5].
-
"Borrowing Hydrogen" Catalysis: This environmentally friendly method uses alcohols as alkylating agents with a transition metal catalyst (e.g., based on Manganese or Ruthenium), producing water as the only byproduct[2][6]. However, note that highly electron-deficient sulfonamides may be unreactive under these conditions[2].
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Laboratory Scale Synthesis of N-tert-butyl benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the laboratory-scale synthesis of N-tert-butyl benzenesulfonamide, a valuable intermediate in organic synthesis. The primary method detailed is the reaction of benzenesulfonyl chloride with tert-butylamine. Alternative synthetic routes are also discussed. This guide includes comprehensive experimental procedures, safety protocols, and characterization data.
Introduction
N-tert-butyl benzenesulfonamide is a key building block in the synthesis of various organic molecules and pharmaceutical compounds. Its sulfonamide moiety is a prevalent feature in a wide array of bioactive molecules. The tert-butyl group provides steric hindrance, which can be strategically utilized in synthetic chemistry to direct reactions or to modulate the pharmacological properties of a target molecule. The synthesis of this compound is a common procedure in medicinal and process chemistry research.
Chemical Reaction and Stoichiometry
The most common and straightforward laboratory synthesis of N-tert-butyl benzenesulfonamide involves the nucleophilic substitution reaction of benzenesulfonyl chloride with tert-butylamine. The reaction proceeds via the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride. A base, often an excess of the amine itself or an auxiliary base like sodium hydroxide, is used to neutralize the HCl byproduct.
Reaction:
C₆H₅SO₂Cl + (CH₃)₃CNH₂ → C₆H₅SO₂NHC(CH₃)₃ + HCl
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| Benzenesulfonyl chloride | C₆H₅SO₂Cl | 176.62 | Colorless to yellow liquid | 14.5 | 251-252 |
| tert-Butylamine | C₄H₁₁N | 73.14 | Colorless liquid | -67 | 44-46 |
| N-tert-butyl benzenesulfonamide | C₁₀H₁₅NO₂S | 213.30 | White solid | 136-138 (for 4-tert-butyl isomer)[1] | Not readily available |
Table 2: Summary of a Representative Synthetic Protocol
| Parameter | Value |
| Reactants | |
| Benzenesulfonyl chloride | 1 equivalent |
| tert-Butylamine | 2-3 equivalents |
| Solvent | Dichloromethane (DCM) |
| Base | tert-Butylamine (excess) or Sodium Hydroxide |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous wash, extraction, drying |
| Purification | Recrystallization or Column Chromatography |
| Typical Yield | >95%[2] |
Experimental Protocols
Protocol 1: Synthesis of N-tert-butyl benzenesulfonamide using Benzenesulfonyl Chloride and tert-Butylamine
This protocol is based on the classical Hinsberg reaction for sulfonamide synthesis.
Materials:
-
Benzenesulfonyl chloride
-
tert-Butylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus or chromatography equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylamine (2.5 equivalents) in dichloromethane (DCM). Cool the flask in an ice bath to 0 °C.
-
Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1 equivalent) dropwise to the stirred solution of tert-butylamine over 15-20 minutes, ensuring the temperature remains below 10 °C. A white precipitate of tert-butylammonium chloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove excess tert-butylamine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Isolation and Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude N-tert-butyl benzenesulfonamide as a solid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to confirm the structure and purity. The expected ¹H NMR spectrum in CDCl₃ should show signals around δ 7.9 (m, 2H), 7.5 (m, 3H), 4.8 (br s, 1H), and 1.2 (s, 9H)[3]. The mass spectrum should show a molecular ion peak (M+1) at m/z 214.08[3].
-
Alternative Synthesis from Benzenesulfonamide
An alternative route involves the reaction of benzenesulfonamide with a tert-butylating agent in the presence of a catalyst. For instance, benzenesulfonamide can be reacted with tert-butyl acrylate or tert-butyl propionate using a catalyst like hafnium tetrachloride or zirconium tetrachloride in a high-boiling solvent such as N-methyl pyrrolidone at elevated temperatures (around 150 °C)[1]. The reaction progress is typically monitored by HPLC[1][2]. After completion, the product is isolated by cooling, filtration, and solvent removal under reduced pressure[1][2]. This method can achieve high yields of over 95% with high purity[2].
Safety and Handling
Benzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage[4][5]. It is also harmful if swallowed or inhaled and is water-reactive[5][6]. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
tert-Butylamine is a highly flammable liquid and vapor[7][8]. It is toxic if swallowed or inhaled and causes severe skin burns and eye damage[7][8][9][10]. It is also harmful to aquatic life[8]. Handle in a fume hood away from ignition sources and wear appropriate PPE.
All experimental procedures should be conducted with appropriate engineering controls and personal protective equipment. Consult the Safety Data Sheets (SDS) for all chemicals before use[4][6][7][8][11][12].
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of N-tert-butyl benzenesulfonamide.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism for sulfonamide formation.
References
- 1. nbinno.com [nbinno.com]
- 2. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
- 3. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemstock.ae [chemstock.ae]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: N-t-butyl 3-nitrobenzenesulfonamide in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug development. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. N-t-butyl 3-nitrobenzenesulfonamide is a chemical compound characterized by a sulfonamide functional group attached to a nitro-substituted benzene ring with a tert-butyl group.[1] While direct literature on the specific application of this compound in FBDD is not extensively available, its structural motifs—a sulfonamide core, a nitroaromatic ring, and a hydrophobic t-butyl group—make it a plausible candidate for inclusion in fragment libraries. Sulfonamides are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities.[2][3]
These application notes provide a generalized framework for the utilization of this compound and structurally similar fragments in an FBDD workflow. The protocols outlined below are based on established biophysical techniques commonly employed for fragment screening and validation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are important for its evaluation as a viable fragment for screening campaigns.
| Property | Value | Source |
| CAS Number | 424818-25-7 | [1][4][5] |
| Molecular Formula | C₁₀H₁₄N₂O₄S | [1][4] |
| Molecular Weight | 258.3 g/mol | [4] |
| Appearance | Off-white powder/solid | [1] |
| Melting Point | >157°C (decomposes) | [5] |
| Storage | Room temperature |
Experimental Protocols
The following are detailed protocols for key experiments in an FBDD campaign that could involve this compound.
Protocol 1: Fragment Library Preparation
-
Solubilization: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Quality Control: Assess the purity and integrity of the compound using techniques like LC-MS and ¹H NMR.
-
Plating: Dispense the stock solution into 96- or 384-well plates for screening. Include appropriate controls, such as solvent-only wells.
Protocol 2: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method to identify fragments that bind to a target protein by measuring changes in its thermal stability.[6][7][8][]
-
Reagent Preparation:
-
Prepare a solution of the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The optimal protein concentration (typically 2-10 µM) should be determined empirically.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) at a concentration recommended by the manufacturer (e.g., 5X).
-
-
Assay Setup:
-
In a 96-well PCR plate, add the protein solution to each well.
-
Add this compound from the fragment library plate to the experimental wells (final concentration typically 100-500 µM). Include positive and negative controls.
-
Add the fluorescent dye to all wells.
-
Seal the plate.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.
-
A significant shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates a binding event.
-
Protocol 3: X-ray Crystallography for Hit Validation
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[10][11][12][13]
-
Crystal Preparation:
-
Grow high-quality crystals of the target protein.
-
-
Soaking or Co-crystallization:
-
Soaking: Transfer a protein crystal to a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Cryo-protection and Data Collection:
-
Transfer the crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data.
-
Solve the crystal structure using molecular replacement.
-
Analyze the electron density maps to confirm the binding of the fragment and determine its binding mode.
-
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for detecting weak fragment binding in solution. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) and Water-LOGSY are commonly used.
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer.
-
Prepare a stock solution of this compound in deuterated DMSO.
-
Add the fragment to the protein solution at a concentration in large molar excess (e.g., 500 µM).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum as a reference.
-
Acquire an STD NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of saturation to binding ligands.
-
Alternatively, acquire a Water-LOGSY spectrum, which detects the transfer of magnetization from bulk water to the protein and then to the binding ligand.
-
-
Data Analysis:
-
In an STD spectrum, the presence of signals from the fragment indicates binding. The relative intensity of the signals can provide information about which protons of the fragment are in close contact with the protein.
-
In a Water-LOGSY spectrum, binding fragments will show positive NOEs, while non-binders will show negative NOEs.
-
Data Presentation
Quantitative data from fragment screening should be summarized for clear comparison. Below are example tables for presenting data from primary screening and hit validation.
Table 2: Example Data Summary from a Primary Thermal Shift Assay Screen
| Fragment ID | Fragment Name | ΔTm (°C) | Hit? (ΔTm > 2°C) |
| F001 | This compound | 3.5 | Yes |
| F002 | Fragment 2 | 0.8 | No |
| F003 | Fragment 3 | 2.1 | Yes |
| ... | ... | ... | ... |
Table 3: Example Data Summary from Hit Validation and Affinity Determination (e.g., using Surface Plasmon Resonance - SPR)
SPR can be used to determine the binding kinetics and affinity of fragment hits.[14]
| Fragment ID | K_D (µM) | k_a (1/Ms) | k_d (1/s) |
| F001 | 250 | 1.5 x 10³ | 0.375 |
| F003 | 800 | 5.0 x 10² | 0.400 |
| ... | ... | ... | ... |
Signaling Pathways and Logical Relationships
While a specific signaling pathway involving this compound is not defined, the general logic of an FBDD campaign can be visualized. The following diagram illustrates the progression from a fragment hit to a lead compound.
References
- 1. CAS 424818-25-7: N-tert-Butyl-3-nitro-benzenesulfonamide [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 424818-25-7 [chemicalbook.com]
- 6. Protein thermal shifts to identify low molecular weight fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Fragment-based drug discovery and its application to challenging drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biosensingusa.com [biosensingusa.com]
Application Note: HPLC Method for Purity Analysis of N-t-butyl 3-nitrobenzenesulfonamide
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of N-t-butyl 3-nitrobenzenesulfonamide. The method is designed for researchers, scientists, and drug development professionals to accurately determine the purity of the target compound and separate it from potential impurities. The described reversed-phase HPLC method is sensitive, specific, and reproducible, making it suitable for routine quality control and research applications.
Introduction
This compound is a chemical compound containing both a sulfonamide and a nitroaromatic moiety.[1] Accurate determination of its purity is crucial for its application in research and pharmaceutical development to ensure safety and efficacy.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of chemical compounds due to its high resolution, sensitivity, and quantitative accuracy.[2][3] This document provides a detailed protocol for a reversed-phase HPLC method for the purity analysis of this compound.
Experimental Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Experimental Protocols
Instrumentation and Materials
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HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. Other columns like C8 or Phenyl-Hexyl can also be used.[3][4][5]
-
Chemicals:
-
This compound reference standard
-
This compound test sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Formic acid (or Phosphoric acid, optional mobile phase modifier)
-
-
Glassware: Volumetric flasks, vials, and pipettes.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions, which are based on methods for similar nitroaromatic and sulfonamide compounds.[3][5][6][7]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm or 265 nm[3][4][5][7] |
| Injection Volume | 5 µL[3][5] |
| Run Time | 30 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is a suitable diluent.
-
Reference Standard Stock Solution (approx. 0.5 mg/mL): Accurately weigh about 5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (approx. 0.05 mg/mL): Pipette 1 mL of the Reference Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Test Sample Stock Solution (approx. 1.0 mg/mL): Accurately weigh about 10 mg of the this compound test sample into a 10 mL volumetric flask.[2] Dissolve in and dilute to volume with the diluent to facilitate the detection of minor impurities.[2]
-
Working Test Solution (approx. 0.5 mg/mL): Pipette 5 mL of the Test Sample Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
System Suitability Test (SST)
Before sample analysis, perform a system suitability test by injecting the Working Standard Solution (five replicate injections). The results should meet the criteria outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Repeatability (%RSD of Peak Area) | ≤ 2.0% |
Analytical Procedure
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform the system suitability test as described above.
-
Inject the Working Test Solution in duplicate.
Data Presentation and Analysis
The purity of the this compound sample is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity Calculation:
The results of the analysis should be summarized in a table for clarity.
Table of Results
| Sample ID | Retention Time of Main Peak (min) | Area of Main Peak | Total Peak Area | % Purity |
| Test Sample 1 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Test Sample 2 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical method development stages, adhering to principles that can be guided by frameworks like Quality by Design (QbD).[8][9]
Caption: Logical workflow for analytical method development and validation.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for determining the purity of this compound. The method is straightforward to implement and can be adapted for use in various laboratory settings. Adherence to the outlined protocols and system suitability criteria will ensure the generation of accurate and reproducible results for quality assessment.
References
- 1. CAS 424818-25-7: N-tert-Butyl-3-nitro-benzenesulfonamide [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmainfo.in [pharmainfo.in]
- 9. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-t-butyl 3-nitrobenzenesulfonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-t-butyl 3-nitrobenzenesulfonamide. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and classical method for synthesizing this compound is the reaction of 3-nitrobenzenesulfonyl chloride with tert-butylamine.[1][2] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[3]
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters to control include reaction temperature, choice of solvent, the stoichiometry of reactants, and the purity of the starting materials. Moisture should be rigorously excluded to prevent hydrolysis of the 3-nitrobenzenesulfonyl chloride starting material.
Q3: What are the potential side reactions in this synthesis?
A3: The primary side reactions include:
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Hydrolysis of 3-nitrobenzenesulfonyl chloride: This occurs in the presence of water and results in the formation of 3-nitrobenzenesulfonic acid, which can complicate purification.
-
Double sulfonylation: Reaction of two equivalents of the sulfonyl chloride with the primary amine can occur, though this is less common with the sterically hindered tert-butylamine.
-
Formation of impurities from starting materials: The purity of the 3-nitrobenzenesulfonyl chloride is crucial, as isomeric impurities (2-nitro and 4-nitrobenzenesulfonyl chloride) can lead to the formation of the corresponding sulfonamide isomers.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC). A reverse-phase method with a C18 column and a mobile phase such as a methanol-water or acetonitrile-water gradient is typically suitable for separating the reactants and products.[4][5][6] A UV detector set to 254 nm can be used for detection.[4]
Q5: What is the recommended method for purifying the final product?
A5: Recrystallization is a common and effective method for purifying this compound.[7] Suitable solvents for recrystallization of similar N-aryl sulfonamides include polar protic solvents like ethanol or a mixture of solvents such as ethanol/water.[7]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Hydrolysis of 3-nitrobenzenesulfonyl chloride | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | Increase the reaction time. Monitor the reaction by HPLC to confirm the consumption of starting materials.[4] Consider a moderate increase in reaction temperature, but be mindful of potential side reactions. |
| Suboptimal Reaction Temperature | If the reaction is performed at ambient temperature, consider gentle heating (e.g., 40-50 °C). For higher temperature reactions, ensure the temperature is maintained consistently. |
| Poor Quality of Reagents | Verify the purity of 3-nitrobenzenesulfonyl chloride and tert-butylamine by appropriate analytical methods (e.g., melting point, NMR, HPLC). |
| Loss of Product During Workup | Ensure complete extraction of the product from the aqueous phase by using an adequate volume of an appropriate organic solvent. Minimize the amount of solvent used for washing the isolated product to prevent dissolution. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted 3-nitrobenzenesulfonyl chloride | This can be removed by washing the crude product with a dilute aqueous solution of a base (e.g., sodium bicarbonate) during the workup. |
| 3-Nitrobenzenesulfonic acid (from hydrolysis) | This is a polar impurity and can typically be removed by washing the organic extract with water or brine during the workup. |
| Isomeric impurities | If the starting 3-nitrobenzenesulfonyl chloride contains ortho- or para-isomers, the corresponding sulfonamide impurities will be formed. These can be challenging to remove and may require purification by column chromatography. |
| Side reaction byproducts | Optimize reaction conditions to minimize side reactions. For example, slow, dropwise addition of the sulfonyl chloride to the amine solution can sometimes reduce the formation of byproducts. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound, derived from procedures for structurally similar compounds.
Protocol 1: Synthesis in Acetonitrile at Ambient Temperature
This protocol is adapted from a procedure for a similar sulfonamide synthesis.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add tert-butylamine (1.1 eq) dropwise at room temperature. A base such as triethylamine or pyridine (1.2 eq) can be added to scavenge the HCl formed.
-
Reaction: Stir the reaction mixture at ambient temperature. Monitor the reaction progress by HPLC until the 3-nitrobenzenesulfonyl chloride is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Catalytic Synthesis at Elevated Temperature
This protocol is based on a patented method for the synthesis of N-tert-butyl benzenesulfonamide.[4]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add benzenesulfonamide (1.0 eq), tert-butanol (1.5 eq), a Lewis acid catalyst such as hafnium tetrachloride (e.g., 3 mol%), and a high-boiling solvent such as N-methylpyrrolidone (NMP).[4]
-
Reaction: Heat the reaction mixture to 150 °C with stirring.[4] Monitor the reaction by HPLC until the starting sulfonamide is consumed.[4]
-
Workup: Cool the reaction mixture to room temperature. Filter to remove any insoluble materials.
-
Purification: Remove the solvent under reduced pressure (vacuum distillation) to obtain the crude product. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Suggested Solvents for this compound Synthesis
| Solvent | Rationale/Observation | Reference |
| N-Methylpyrrolidone (NMP) | Used in a similar catalytic synthesis at 150 °C.[4] | [4] |
| Toluene | A potential solvent for catalytic synthesis.[4] | [4] |
| Xylene | A potential solvent for catalytic synthesis.[4] | [4] |
| Acetonitrile | Used in a similar sulfonamide synthesis at ambient temperature. | Inferred from similar syntheses |
| Dichloromethane (DCM) | A common solvent for sulfonamide synthesis. | General knowledge |
| Tetrahydrofuran (THF) | A common solvent for sulfonamide synthesis. | General knowledge |
Table 2: Potential Catalysts for this compound Synthesis
| Catalyst | Rationale/Observation | Reference |
| Hafnium tetrachloride | Patented for the synthesis of N-tert-butyl benzenesulfonamide.[4] | [4] |
| Zirconium tetrachloride | Mentioned as an alternative in the same patent.[4] | [4] |
| Zinc Chloride | Known to catalyze the N-acylation of sulfonamides.[8] | [8] |
| Scandium triflate | A Lewis acid that can be effective in similar reactions.[8] | [8] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
- 5. Separation of 3-Nitrobenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-tert-butylation of Sulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the N-tert-butylation of sulfonamides. The information is tailored for researchers, scientists, and drug development professionals to help navigate the challenges of this often-tricky transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low to no conversion of my starting sulfonamide. What are the potential causes and how can I troubleshoot this?
A1: Low conversion in N-tert-butylation of sulfonamides is a common issue primarily due to the steric bulk of the tert-butyl group and the electronic properties of the sulfonamide. Here’s a step-by-step troubleshooting guide:
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Reagent Quality: Ensure all reagents are pure and anhydrous. Moisture can deactivate reagents, especially in methods involving strong bases or sensitive electrophiles.
-
Reaction Temperature: Insufficient temperature may lead to a sluggish reaction. Conversely, excessively high temperatures can promote side reactions like elimination. A careful optimization of the reaction temperature is crucial.
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Choice of Base: The basicity and steric hindrance of the base are critical. For deprotonation of the sulfonamide, a strong, non-nucleophilic base is often required. However, a highly hindered base might not be effective. Consider screening different bases.
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Steric Hindrance: The substitution pattern on the sulfonamide itself can significantly impact reactivity. Highly substituted or sterically hindered sulfonamides will react slower. More forcing conditions (higher temperature, longer reaction time, more reactive tert-butylating agent) may be necessary.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in N-tert-butylation.
Q2: My main side product appears to be isobutylene. Why is this happening and how can I minimize its formation?
A2: The formation of isobutylene is a result of an elimination (E2) reaction competing with the desired nucleophilic substitution (SN2 or SN1). The tert-butyl cation is highly prone to elimination.
-
Mechanism of Isobutylene Formation: The sulfonamide anion can act as a base, abstracting a proton from the tert-butyl group of the electrophile, leading to the formation of isobutylene. This is particularly prevalent with strong, sterically hindered bases and at higher temperatures.
-
Minimizing Elimination:
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Choice of tert-butylating Agent: Reagents that favor an SN2 mechanism over an SN1 mechanism can reduce the formation of the tert-butyl cation intermediate, which is prone to elimination.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Polar aprotic solvents may be preferred.
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Q3: I suspect O-alkylation is occurring as a side reaction. How can I confirm this and prevent it?
A3: While N-alkylation is generally favored for sulfonamides, O-alkylation can occur, leading to the formation of a sulfonate ester isomer.
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Confirmation: O-alkylated products will have distinct spectroscopic signatures compared to the N-alkylated product. 1H and 13C NMR spectroscopy are powerful tools for distinguishing between the two isomers. The chemical shifts of the protons and carbons adjacent to the nitrogen and oxygen atoms will be significantly different.
-
Prevention:
-
Counter-ion Effect: The choice of the counter-ion of the sulfonamide salt can influence the N/O selectivity.
-
Solvent Choice: The solvent can play a role in the N- versus O-alkylation ratio. Protic solvents can solvate the nitrogen anion, potentially favoring O-alkylation, while polar aprotic solvents often favor N-alkylation.
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Q4: Is di-tert-butylation a common side reaction?
A4: Due to the significant steric hindrance imposed by the first tert-butyl group, di-tert-butylation of the sulfonamide nitrogen is highly unlikely and is not considered a common side reaction.
Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Mechanism | Key Influencing Factors | Mitigation Strategies |
| Elimination | E2 Reaction | High Temperature, Strong/Hindered Base | Lower reaction temperature, optimize base choice, select appropriate tert-butylating agent. |
| O-Alkylation | SN2 Reaction at Oxygen | Solvent, Counter-ion | Use polar aprotic solvents, consider the effect of the counter-ion. |
| No Reaction | Steric Hindrance, Low Reactivity | Substrate structure, Reaction Conditions | Increase temperature, use a more reactive tert-butylating agent, prolong reaction time. |
Experimental Protocols
General Protocol for N-tert-butylation using tert-butyl alcohol under Mitsunobu Conditions
This protocol is a general guideline and may require optimization for specific substrates.
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the sulfonamide (1.0 eq.), tert-butanol (1.5 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in anhydrous tetrahydrofuran (THF).
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Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired N-tert-butylated sulfonamide from byproducts such as triphenylphosphine oxide and the reduced azodicarboxylate.
Troubleshooting the Mitsunobu Protocol
Caption: Troubleshooting workflow for the Mitsunobu N-tert-butylation.
Disclaimer: These are general guidelines. All experimental work should be conducted with appropriate safety precautions in a certified laboratory setting. Reaction conditions may need to be optimized for specific substrates.
Technical Support Center: Synthesis of N-t-butyl 3-nitrobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-t-butyl 3-nitrobenzenesulfonamide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
Answer: Low yields in the synthesis of this compound can arise from several factors. Consider the following potential causes and solutions:
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Poor Quality of Starting Materials:
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3-Nitrobenzenesulfonyl chloride: This starting material is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine. Ensure the sulfonyl chloride is dry and handled under anhydrous conditions. The use of freshly prepared or properly stored 3-nitrobenzenesulfonyl chloride is recommended.
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tert-Butylamine: The purity of the amine is also crucial. Use a high-purity grade and ensure it has not been contaminated.
-
-
Suboptimal Reaction Conditions:
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Temperature: The reaction between 3-nitrobenzenesulfonyl chloride and tert-butylamine is exothermic.[1] Running the reaction at a controlled, low temperature (e.g., 0 °C) during the initial addition of the sulfonyl chloride can minimize side reactions.[1] After the initial addition, allowing the reaction to slowly warm to room temperature and stirring for an extended period (e.g., 24 hours) can drive the reaction to completion.
-
Solvent: An appropriate solvent is critical. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. The solvent should be anhydrous to prevent hydrolysis of the sulfonyl chloride.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is often used to scavenge the HCl generated during the reaction. An excess of tert-butylamine can also serve as the base. The choice and amount of base can significantly impact the reaction rate and yield.
-
-
Steric Hindrance:
-
The bulky tert-butyl group on the amine can sterically hinder its nucleophilic attack on the sulfonyl chloride.[2] This can slow down the reaction rate compared to less hindered amines. To overcome this, ensure adequate reaction time and optimal temperature.
-
Issue 2: Formation of Significant Impurities
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
Answer: The formation of impurities is a common challenge. Here are some likely side products and strategies to mitigate their formation:
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3-Nitrobenzenesulfonic Acid: This impurity arises from the hydrolysis of 3-nitrobenzenesulfonyl chloride.
-
Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Bis(3-nitrophenyl)sulfone: This can form from the decomposition of the sulfonyl chloride, especially at elevated temperatures.
-
Solution: Maintain a controlled, low reaction temperature.
-
-
N,N-di-tert-butyl-3-nitrobenzenesulfonamide: While less common with the sterically hindered tert-butylamine, the formation of a disubstituted sulfonamide is a potential side reaction if a strong, non-sterically hindered base is used, which could deprotonate the initially formed sulfonamide, allowing for a second alkylation.
-
Solution: Use a stoichiometric amount of a non-nucleophilic base or a slight excess of tert-butylamine. Avoid overly harsh basic conditions.
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify my this compound product. What are the best practices for purification?
Answer: Effective purification is key to obtaining a high-purity product.
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Work-up: A standard work-up procedure involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove any unreacted amine and basic impurities. Subsequent washes with water and brine will remove water-soluble impurities.
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Recrystallization: This is a highly effective method for purifying solid organic compounds.[3][4][5]
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Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4][5] For N-aryl sulfonamides, common recrystallization solvents include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane or dichloromethane/hexane.[6][7] A systematic screening of solvents is recommended to find the optimal system for your product.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically effective.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reaction?
A1: Typically, a slight excess of tert-butylamine (1.1 to 1.5 equivalents) relative to 3-nitrobenzenesulfonyl chloride is used. The excess amine can also act as the base to neutralize the HCl formed during the reaction. If a different base like triethylamine is used, it should be added in at least a stoichiometric amount (1.0 to 1.2 equivalents).
Q2: How does the choice of base affect the reaction yield?
A2: The base plays a crucial role in scavenging the HCl produced. A tertiary amine base like triethylamine or N,N-diisopropylethylamine is often preferred as they are non-nucleophilic and will not compete with the tert-butylamine in reacting with the sulfonyl chloride. Using an excess of the reactant amine, tert-butylamine, is also a common and effective strategy. The basicity and steric bulk of the chosen base can influence the reaction rate and the formation of byproducts.
Q3: Can I monitor the progress of the reaction?
A3: Yes, Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the 3-nitrobenzenesulfonyl chloride spot and the appearance of the product spot will indicate the reaction's progress.
Q4: What is a typical yield for this synthesis?
A4: While the yield can vary depending on the specific conditions and scale, a well-optimized synthesis of a similar compound, N-tert-Butyl-4-nitrobenzenesulfonamide, has been reported with a yield of 97%. With careful control of the reaction parameters, a high yield should be achievable for the 3-nitro isomer as well.
Data Presentation
Table 1: Impact of Reaction Parameters on Sulfonamide Synthesis Yield (General Observations)
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Low (0 °C) during addition, then room temp. | High | Minimizes side reactions and decomposition of starting material. |
| High (> room temp.) | Low | Increases the rate of side reactions and potential for byproduct formation. | |
| Solvent | Anhydrous aprotic (e.g., THF, DCM) | High | Prevents hydrolysis of the sulfonyl chloride. |
| Protic or wet solvent | Low | Leads to the formation of the unreactive sulfonic acid. | |
| Base | Non-nucleophilic (e.g., Triethylamine) | High | Effectively scavenges HCl without competing in the main reaction. |
| Excess tert-Butylamine | High | Acts as both reactant and base, simplifying the reaction mixture. | |
| No base | Low | The accumulation of HCl can protonate the amine, reducing its nucleophilicity. | |
| Stoichiometry | Slight excess of amine | High | Drives the reaction to completion. |
| Large excess of amine | May complicate purification | The excess amine needs to be removed during work-up. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a procedure for the synthesis of the isomeric N-tert-Butyl-4-nitrobenzenesulfonamide and is expected to provide a high yield of the desired product.
Materials:
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3-Nitrobenzenesulfonyl chloride
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tert-Butylamine
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Anhydrous tetrahydrofuran (THF)
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Triethylamine (optional, if not using excess tert-butylamine)
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Deionized water
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1M Hydrochloric acid (HCl)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve tert-butylamine (1.1 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., hot ethanol or an ethyl acetate/hexane mixture) to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Sulfonamide Synthesis Protocols
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for sulfonamide synthesis. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that can arise during sulfonamide synthesis, offering potential causes and solutions to help you optimize your reaction outcomes.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of my desired sulfonamide product. What are the likely causes and how can I improve the yield?
Answer: Low yields in sulfonamide synthesis are a common issue and can stem from several factors, primarily related to reagent quality and reaction conditions.[1][2]
Potential Causes and Solutions:
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Reagent Quality:
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Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1][2] Always use a fresh bottle or purify the sulfonyl chloride before use.
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Amine: Ensure your amine is pure and dry. Amines can react with atmospheric carbon dioxide to form carbamates, which can interfere with the reaction.[1]
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Solvent: Use anhydrous (dry) solvents. The presence of water will lead to the hydrolysis of the sulfonyl chloride.[1]
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Base: If you are using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.[1]
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-
Reaction Conditions:
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Stoichiometry: Carefully check the molar ratios of your reactants. A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents).[1]
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Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction, and then allowed to warm to room temperature.[1][2] If the reaction is slow, gentle heating may be necessary, but excessive heat can lead to decomposition and side reactions.[1][3]
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Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent degradation from atmospheric moisture.[1]
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Addition Order: Slowly add the sulfonyl chloride to the solution of the amine and base to maintain control over the reaction temperature.[2][3]
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Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these byproducts and how can I minimize their formation?
Answer: The formation of multiple products is often due to side reactions involving the starting materials or intermediates.
Common Side Reactions and Prevention:
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Di-sulfonylation of Primary Amines: Primary amines can sometimes react with two molecules of the sulfonyl chloride, especially if the base is not sterically hindered or if the stoichiometry is not carefully controlled. Using a slight excess of the amine can sometimes mitigate this.
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Reaction with Solvent: Protic solvents can react with the sulfonyl chloride.[2] Ensure you are using an appropriate aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[3]
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Polymerization: If the amine is not protected in molecules containing other reactive groups, polymerization can occur.[4] Protecting groups may be necessary for complex molecules.
Issue 3: Difficulties in Product Isolation and Purification
Question: I am having trouble isolating and purifying my sulfonamide product. What are some effective purification strategies?
Answer: Sulfonamides are often crystalline solids, but purification can still be challenging depending on the impurities present.[5]
Purification Techniques:
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Aqueous Workup: After the reaction is complete, a standard workup involves diluting the reaction mixture with an organic solvent and washing with water, a dilute acid solution (like HCl) to remove excess amine and base, and finally with brine.[3]
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Recrystallization: This is a powerful technique for purifying crystalline sulfonamides. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
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Silica Gel Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating the desired product from impurities.[3]
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Product Solubility: If your product has some solubility in the aqueous layer, perform multiple extractions with the organic solvent to maximize recovery.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides?
A1: The most classic and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base like pyridine or triethylamine.[5][6]
Q2: What are some alternative methods for sulfonamide synthesis?
A2: Besides the classical sulfonyl chloride method, other modern approaches include:
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Transition metal-catalyzed cross-coupling reactions.[2]
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One-pot syntheses from thiols.[2]
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Reactions involving N-silylamines with sulfonyl chlorides, which can produce quantitative yields.[7]
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Electrochemical synthesis, which offers a greener alternative.[8][9]
Q3: What safety precautions should I take when working with sulfonyl chlorides?
A3: Sulfonyl chlorides are moisture-sensitive and reactive compounds that should be handled with care in a well-ventilated fume hood.[3] They can react with water to produce corrosive hydrochloric acid.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
Q4: How can I monitor the progress of my sulfonamide synthesis reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress by observing the consumption of the starting materials and the formation of the product.[2][3] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.[2][3]
Data Presentation
Table 1: Recommended Reaction Parameters for Sulfonamide Synthesis
| Parameter | Recommended Range/Value | Notes |
| Amine to Sulfonyl Chloride Ratio | 1:1 to 1.2:1 | A slight excess of the amine can sometimes help drive the reaction to completion. |
| Base to Sulfonyl Chloride Ratio | 1.1:1 to 2.0:1 | A non-nucleophilic base like triethylamine or pyridine is commonly used.[3] |
| Reaction Temperature | 0 °C to Room Temperature (can be heated if necessary) | Initial cooling helps control the exothermicity of the reaction.[1][2] |
| Reaction Time | 1 to 24 hours | Monitor by TLC to determine the optimal reaction time.[2] |
Table 2: Common Solvents for Sulfonamide Synthesis and Purification
| Solvent | Use | Rationale |
| Dichloromethane (DCM) | Reaction | Aprotic, good solubility for many reactants.[3] |
| Tetrahydrofuran (THF) | Reaction | Aprotic, good solubility for many reactants.[3] |
| Acetonitrile | Reaction | Aprotic, suitable for a range of sulfonamide syntheses.[3] |
| Ethanol/Water | Recrystallization | Good for inducing crystallization of polar sulfonamides. |
| Ethyl Acetate/Hexanes | Recrystallization/Chromatography | Versatile system for both purification methods. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and an Amine
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Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq) and an anhydrous aprotic solvent (e.g., DCM, 0.2 M).[3]
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Cooling: Cool the solution to 0 °C using an ice bath.[3]
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Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5-2.0 eq) or pyridine (2.0-3.0 eq), to the solution.[3]
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Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (1.1-1.2 eq) dropwise to the reaction mixture.[3]
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Reaction: Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by TLC.[3]
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Workup: Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with water, a dilute aqueous solution of HCl, and brine.[3]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
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Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure sulfonamide.[3]
Visualizations
Caption: A typical workflow for the synthesis and purification of sulfonamides.
Caption: A decision tree for troubleshooting low yields in sulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
N-t-butyl 3-nitrobenzenesulfonamide stability issues and degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues and degradation of N-t-butyl 3-nitrobenzenesulfonamide. The information is based on the general chemical properties of nitroaromatic compounds and sulfonamides, as specific stability data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its structure, the primary stability concerns for this compound involve its susceptibility to hydrolysis (especially under acidic conditions), photodegradation when exposed to light, thermal decomposition at elevated temperatures, and oxidative degradation. Nitro-substituted compounds, in general, can be sensitive to heat and shock.
Q2: What are the likely degradation pathways for this compound?
A2: The potential degradation pathways include:
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Hydrolysis: Acid-catalyzed hydrolysis may lead to the cleavage of the N-S bond, potentially forming 3-nitrobenzenesulfonic acid and t-butylamine, or the N-NO2 bond in related N-nitro compounds, yielding the corresponding sulfonamide.
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Photodegradation: Exposure to UV light can promote the degradation of the nitroaromatic ring, potentially leading to hydroxylated byproducts or denitration.
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Thermal Degradation: High temperatures can cause the cleavage of the sulfonamide bond and decomposition of the nitro group.
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Oxidative Degradation: Strong oxidizing agents can attack the sulfonamide moiety and the aromatic ring.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container to protect it from moisture and light. Standard storage is at room temperature.[1][2]
Q4: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating the parent compound from its potential degradation products. For structural elucidation of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
Troubleshooting Guides
Problem: I am observing a loss of purity of my this compound sample over time.
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Possible Cause: The compound may be degrading due to improper storage conditions.
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Troubleshooting Steps:
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Verify that the compound is stored in a tightly sealed container at room temperature, protected from light and moisture.
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If the compound has been stored for an extended period, consider re-analyzing its purity before use.
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If you suspect degradation, use HPLC to check for the presence of additional peaks that may correspond to degradation products.
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Problem: My experimental results are inconsistent when using this compound.
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Possible Cause: The compound may be degrading in the experimental medium.
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Troubleshooting Steps:
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Evaluate the pH of your experimental solution. This compound may be susceptible to acid- or base-catalyzed hydrolysis. Consider using a buffered solution if appropriate.
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Protect your experiment from light, especially if it involves long incubation times.
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If your experiment involves elevated temperatures, be aware of potential thermal degradation. Run a control sample of the compound under the same thermal conditions to assess its stability.
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Avoid strong oxidizing or reducing agents in your experimental setup unless they are part of the intended reaction.
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Potential Degradation Summary
The following table summarizes the potential degradation of this compound under various stress conditions. This information is inferred from the behavior of similar compounds.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic Hydrolysis | Cleavage of the N-S bond | 3-Nitrobenzenesulfonic acid, t-Butylamine |
| Basic Hydrolysis | Potential for hydrolysis, though generally slower than acid-catalyzed for sulfonamides | 3-Nitrobenzenesulfonate, t-Butylamine |
| Oxidation (e.g., H₂O₂) | Oxidation of the sulfonamide and/or aromatic ring | Hydroxylated derivatives, cleavage products |
| Photodegradation (UV light) | Excitation and reaction of the nitroaromatic system | Hydroxylated nitroaromatics, denitrated species |
| Thermal | Cleavage of the sulfonamide bond, decomposition of the nitro group | 3-Nitrobenzenesulfonic acid, t-butylamine, nitrogen oxides |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
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Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 1N NaOH.
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Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 1N HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
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Keep the mixture at room temperature for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 105°C for 24 hours.
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Dissolve the heat-treated sample in the solvent and dilute for HPLC analysis.
-
-
Photodegradation:
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Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
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Dilute the samples for HPLC analysis.
-
-
Analysis:
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Analyze all samples by a validated stability-indicating HPLC method.
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Compare the chromatograms of the stressed samples with that of the control sample to identify degradation peaks.
-
If significant degradation is observed, LC-MS analysis can be performed to identify the degradation products.
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Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A700949F [pubs.rsc.org]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-t-butyl-3-nitrobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying N-t-butyl-3-nitrobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of N-t-butyl-3-nitrobenzenesulfonamide?
A1: Common impurities can be categorized as follows:
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Unreacted Starting Materials: 3-nitrobenzenesulfonyl chloride and tert-butylamine.
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Hydrolysis Product: 3-nitrobenzenesulfonic acid, formed from the reaction of 3-nitrobenzenesulfonyl chloride with water.
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Side-Reaction Products: Although tert-butylamine is a tertiary amine and less prone to over-alkylation, other side reactions might lead to minor byproducts.
Q2: What is a general protocol for the synthesis of N-t-butyl-3-nitrobenzenesulfonamide?
A2: A representative procedure, adapted from the synthesis of similar sulfonamides, is as follows: In a round-bottom flask, dissolve 3-nitrobenzenesulfonyl chloride in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. Cool the solution in an ice bath. In a separate flask, dissolve tert-butylamine and a base, such as triethylamine or pyridine, in the same solvent. Add the amine solution dropwise to the cooled sulfonyl chloride solution with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique. A common solvent system for sulfonamides is a mixture of chloroform and tert-butanol (e.g., 80:20 v/v) or chloroform and n-butanol (e.g., 9:1 v/v).[1] The starting material, 3-nitrobenzenesulfonyl chloride, and the product, N-t-butyl-3-nitrobenzenesulfonamide, will have different Rf values, allowing you to track the consumption of the starting material and the formation of the product.
Q4: What are the key safety precautions to take during this synthesis and purification?
A4: 3-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive.[1] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, so controlled addition of reagents and cooling are important.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of N-t-butyl-3-nitrobenzenesulfonamide.
Problem 1: The crude product is an oil or a sticky solid and does not crystallize.
| Possible Cause | Troubleshooting Step |
| Presence of excess unreacted starting materials or solvent. | 1. Ensure the reaction has gone to completion using TLC. 2. After the reaction, perform an aqueous work-up to remove water-soluble impurities. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted sulfonyl chloride and acidic byproducts. 3. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before removing the solvent under reduced pressure. |
| The product is inherently oily at room temperature (less likely for this compound). | If an aqueous work-up does not yield a solid, consider purification by column chromatography. |
Problem 2: The yield of the purified product is low after recrystallization.
| Possible Cause | Troubleshooting Step |
| The chosen recrystallization solvent is too good a solvent for the product, even at low temperatures. | 1. Screen for a more suitable single solvent or a two-solvent system. Good single solvents for sulfonamides can be ethanol, isopropanol, or acetone.[2] For a two-solvent system, dissolve the crude product in a small amount of a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexanes) dropwise until turbidity persists. Then, heat to dissolve and cool slowly. |
| Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Pre-heat the funnel and filter paper before filtration. Use a small amount of hot solvent to wash the filter paper after filtration to recover any product that has crystallized. |
Problem 3: The purified product is still impure after recrystallization.
| Possible Cause | Troubleshooting Step |
| The impurity has very similar solubility properties to the product. | 1. Perform a second recrystallization. 2. If recrystallization is ineffective, purify the material using column chromatography. |
| Inefficient removal of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb some of the desired product. |
Experimental Protocols
Protocol 1: Recrystallization of N-t-butyl-3-nitrobenzenesulfonamide
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes or water) to find a suitable recrystallization solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: In an Erlenmeyer flask, add the crude N-t-butyl-3-nitrobenzenesulfonamide and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Add more hot solvent portion-wise until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: Column Chromatography of N-t-butyl-3-nitrobenzenesulfonamide
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Stationary Phase: Use silica gel as the stationary phase.
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Mobile Phase (Eluent) Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Adjust the ratio to achieve a good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.
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Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-t-butyl-3-nitrobenzenesulfonamide.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| N-t-butyl-3-nitrobenzenesulfonamide | 258.30 | >157 (decomposes)[3] | Soluble in many organic solvents. |
| 3-nitrobenzenesulfonyl chloride | 221.62 | 61-63 | Reacts with water. Soluble in aprotic organic solvents. |
| tert-butylamine | 73.14 | -67 | Miscible with water and common organic solvents. |
| 3-nitrobenzenesulfonic acid | 203.18 | 136-138 | Soluble in water. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of N-t-butyl-3-nitrobenzenesulfonamide.
Caption: Logical workflow for troubleshooting the purification of N-t-butyl-3-nitrobenzenesulfonamide.
References
Technical Support Center: Efficient Synthesis of N-tert-butyl Benzene Sulfonamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of N-tert-butyl benzene sulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N-tert-butyl benzene sulfonamide, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction yield of N-tert-butyl benzene sulfonamide consistently low?
Potential Causes and Solutions:
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Suboptimal Catalyst Choice: The selection of a catalyst is critical for this synthesis due to the steric hindrance of the tert-butyl group.[1] For reactions involving benzenesulfonamide and a tert-butyl source like tert-butyl acrylate or propionate, Lewis acid catalysts such as hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄) have been shown to provide high yields.[1] If you are using a different catalyst system and observing low yields, consider switching to one of these.
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Moisture Contamination: Sulfonyl chlorides, common starting materials, are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
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Improper Reaction Temperature: The reaction temperature can significantly impact the yield. For the HfCl₄ or ZrCl₄ catalyzed reaction of benzenesulfonamide with tert-butyl propionate, a reflux temperature of 150-155°C in a high-boiling solvent like xylene or N-methylpyrrolidone is recommended for optimal results.[1]
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial. For the reaction of benzenesulfonyl chloride with tert-butylamine, a 1:1 ratio is a common starting point, with a slight excess of a base (1.1-1.5 equivalents) like pyridine or triethylamine to neutralize the HCl generated.[2][3]
-
Steric Hindrance: The bulky tert-butyl group presents a significant steric challenge, which can hinder the reaction.[1] In such cases, a more active catalyst or more forcing reaction conditions (higher temperature, longer reaction time) may be necessary.
Question 2: I am observing significant side product formation. How can I improve the purity of my product?
Potential Causes and Solutions:
-
Side Reactions due to Catalyst: Certain catalysts may promote side reactions. For instance, very strong Lewis acids might lead to the elimination of the tert-butyl group, forming isobutylene. A thorough evaluation of the catalyst system is recommended. The use of HfCl₄ or ZrCl₄ has been reported to yield N-tert-butyl benzene sulfonamide with purity exceeding 98%.[1]
-
Reaction with Solvent: The choice of solvent is important. While solvents like toluene and xylene are commonly used, N-methylpyrrolidone is noted as a preferred solvent in some high-yield procedures.[1] Ensure the solvent is inert under the reaction conditions.
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Inadequate Purification: If the crude product shows impurities, the purification method may need optimization. Column chromatography is often effective for removing polar impurities. Recrystallization can also be a powerful technique for obtaining highly pure product.
Question 3: My reaction is not proceeding to completion, and I still have a significant amount of starting material. What should I do?
Potential Causes and Solutions:
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting materials or solvent. Ensure the purity of all reagents. The amount of catalyst used can also be a factor; for HfCl₄, a loading of 1-10% of the mass of benzenesulfonamide is suggested, with 3% being optimal.[1]
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Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to go to completion. Monitor the reaction progress using a suitable analytical technique like HPLC or TLC.[1] For the HfCl₄ catalyzed method, the reaction is monitored until the disappearance of the benzenesulfonamide starting material.[1]
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Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent at the reaction temperature, limiting the reaction rate. Consider using a solvent in which all reactants are fully soluble.
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalysts for the synthesis of N-tert-butyl benzene sulfonamide?
A1: Several catalytic systems have been shown to be effective:
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Hafnium tetrachloride (HfCl₄) and Zirconium tetrachloride (ZrCl₄): These Lewis acids are highly effective when reacting benzenesulfonamide with tert-butyl sources like tert-butyl acrylate or propionate, achieving yields of over 95.5%.[1]
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Ternary Catalytic System (ethyl triphenyl phosphonium bromide-silver compound-porphyrin): This system is used for the reaction of methyl tert-butyl ether with benzenesulfonamide compounds and has been reported to produce yields as high as 96.3%.[4]
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Pyridine and other tertiary amines: In the traditional method of reacting benzenesulfonyl chloride with tert-butylamine, pyridine or another tertiary amine is commonly used as a base and catalyst.[3]
Q2: What are the recommended reaction conditions for the HfCl₄-catalyzed synthesis?
A2: For the synthesis using HfCl₄ as a catalyst with benzenesulfonamide and tert-butyl propionate, the following conditions are recommended:
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Catalyst Loading: 1-10% of the mass of benzenesulfonamide, with 3% being the preferred amount.[1]
-
Solvent: N-methylpyrrolidone is the preferred solvent, though toluene, xylene, dimethyl sulfoxide, and diphenyl ether can also be used.[1]
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Temperature: Heating under reflux at 150°C.[1]
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Monitoring: The reaction should be monitored by HPLC until the benzenesulfonamide is no longer detected.[1]
Q3: How can I prepare the benzenesulfonyl chloride precursor?
A3: Benzenesulfonyl chloride is typically prepared through two main routes:
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Electrophilic Aromatic Substitution (EAS): This involves the reaction of benzene with chlorosulfonic acid. However, this method uses harsh acidic conditions which may not be suitable for all substrates.[5]
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Oxidative Chlorination: This involves the oxidation of organosulfur compounds like thiophenols. Traditional methods often use hazardous reagents like aqueous chlorine.[5] Milder, palladium-catalyzed methods for the preparation of sulfonyl chlorides from arylboronic acids have been developed to overcome these limitations.[5]
Catalyst Performance Comparison
| Catalyst System | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Hafnium tetrachloride (HfCl₄) | Benzenesulfonamide, tert-butyl propionate | Xylene | 155 | >95.5 | >98 | [1] |
| Zirconium tetrachloride (ZrCl₄) | Benzenesulfonamide, tert-butyl acrylate | N-methylpyrrolidone | 150 | >95.5 | >98 | [1] |
| Ethyl triphenyl phosphonium bromide-silver compound-porphyrin | Benzenesulfonamide, methyl tert-butyl ether | Toluene | 60 | 96.3 | 98.2 | [4] |
| Pyridine (as base) | Benzenesulfonyl chloride, tert-butylamine | Dichloromethane | Room Temp. | ~92 | Not Specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-tert-butyl benzene sulfonamide using Hafnium Tetrachloride Catalyst [1]
Materials:
-
Benzenesulfonamide
-
tert-Butyl propionate
-
Hafnium tetrachloride (HfCl₄)
-
Xylene
-
Methanol
-
Water
-
Four-neck flask with a thermometer and reflux condenser
-
HPLC system
Procedure:
-
In a four-neck flask equipped with a thermometer and a reflux condenser, add 31.81 mmol of benzenesulfonamide, 43.18 mmol of tert-butyl propionate, and 3.181 mmol of hafnium tetrachloride.
-
Add 30 mL of xylene as the solvent.
-
Heat the mixture to 155°C and maintain reflux with stirring.
-
Monitor the reaction progress by HPLC. The mobile phase for HPLC is a 70:30 mixture of methanol and water, with detection at a wavelength of 254 nm.
-
The reaction is considered complete when the benzenesulfonamide peak is no longer observed in the HPLC chromatogram.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble substances.
-
Remove the solvent from the filtrate under reduced pressure to obtain the N-tert-butyl benzene sulfonamide product.
Protocol 2: Synthesis of N-tert-butyl benzene sulfonamide using a Ternary Catalyst System [4]
Materials:
-
Benzenesulfonamide
-
Methyl tert-butyl ether
-
Ternary catalyst (ethyl triphenyl phosphonium bromide-silver compound-porphyrin)
-
Toluene
-
Reactor with heating and stirring capabilities
Procedure:
-
To a reactor, add 300 mL of toluene.
-
Add 1 mol of methyl tert-butyl ether and 1.5 mol of benzenesulfonamide to the reactor.
-
Heat the mixture to 60°C.
-
Add 0.3 g of the ternary catalyst to the reaction mixture.
-
Stir the reaction at 60°C for 8 hours.
-
After the reaction is complete, concentrate the mixture under vacuum.
-
Purify the crude product by column chromatography to obtain N-tert-butyl benzene sulfonamide.
Visualizations
Caption: General experimental workflow for N-tert-butyl benzene sulfonamide synthesis.
Caption: Decision logic for catalyst selection based on starting materials.
References
- 1. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. cbijournal.com [cbijournal.com]
- 4. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring N-t-butyl 3-nitrobenzenesulfonamide Reaction Progress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of N-t-butyl 3-nitrobenzenesulfonamide using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | Sample is overloaded. | Dilute the sample solution before spotting it on the TLC plate.[1][2] |
| The compound is acidic or basic. | For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase. For basic compounds, add triethylamine (0.1–2.0%) or ammonia in methanol/dichloromethane (1–10%) to the mobile phase.[1] | |
| The compound is highly polar. | Consider using a reverse-phase TLC plate (e.g., C18-silica).[1] | |
| Spots are not visible. | The sample is too diluted. | Concentrate the sample by spotting it multiple times in the same location, allowing the solvent to dry between applications.[1][2] |
| The compound is not UV-active. | Use a visualization stain, such as potassium permanganate or fluorescamine.[3][4][5] | |
| The solvent level in the developing chamber is too high. | Ensure the solvent level is below the spotting line to prevent the sample from dissolving into the solvent reservoir.[1][2] | |
| Rf values are too high or too low. | The mobile phase is too polar or not polar enough. | If the spots are too close to the solvent front (high Rf), decrease the polarity of the mobile phase. If the spots are too close to the baseline (low Rf), increase the polarity of the mobile phase.[1] |
| Reactant and product spots have very similar Rf values. | The chosen mobile phase does not provide adequate separation. | Experiment with different solvent systems to improve resolution. A co-spot (a lane with both the starting material and the reaction mixture) can help to distinguish between closely running spots.[6] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Baseline drift or noise. | Changes in mobile phase composition, temperature fluctuations, or contamination. | Degas the mobile phase thoroughly. Ensure a stable column and detector temperature. Use high-purity solvents and prepare fresh mobile phases daily.[7][8] |
| Air bubbles in the system. | Purge the pump and detector to remove any trapped air bubbles.[7][9] | |
| Ghost peaks appear in the chromatogram. | Contamination in the mobile phase, sample, or carryover from previous injections. | Use high-purity solvents and clean injection vials. Implement a needle wash step in the autosampler sequence.[7] |
| Poor peak shape (tailing or fronting). | Column degradation, interaction of the analyte with active sites on the silica, or column overload. | Use a guard column to protect the analytical column. For basic compounds that may tail, add a modifier like triethylamine to the mobile phase. Ensure the sample concentration is within the linear range of the column.[8][10] |
| Fluctuating retention times. | Inconsistent mobile phase composition, temperature variations, or pump issues. | Ensure accurate and consistent mobile phase preparation. Use a column oven for temperature control. Check the pump for leaks and ensure it is delivering a constant flow rate.[9][10] |
| High backpressure. | Blockage in the system (e.g., guard column, column frit, or tubing). | Systematically check for blockages by disconnecting components. Back-flush the column if necessary. Filter all samples and mobile phases before use.[8] |
Frequently Asked Questions (FAQs)
TLC FAQs
Q1: What is a good starting mobile phase for monitoring the this compound reaction on a silica TLC plate?
A good starting point for a moderately polar compound like this compound on a silica plate would be a mixture of a non-polar and a polar solvent. A common combination is ethyl acetate and hexane. You can start with a 30:70 (v/v) mixture of ethyl acetate to hexane and adjust the polarity as needed to achieve an Rf value for the product between 0.3 and 0.5.
Q2: How can I visualize the spots on the TLC plate?
This compound and the starting material, 3-nitrobenzenesulfonamide, contain aromatic rings and should be visible under a UV lamp (254 nm). If the spots are faint, you can use a staining solution. A potassium permanganate stain is a good general-purpose stain for organic compounds. Fluorescamine can also be used for visualizing compounds with primary or secondary amine groups, though it is more commonly used for sulfonamides with a free amino group.[3][4]
Q3: How do I interpret the TLC plate to determine if the reaction is complete?
To monitor the reaction, you should spot the starting material, the reaction mixture, and a co-spot of both on the TLC plate. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the lane of the reaction mixture.[11][12]
HPLC FAQs
Q1: What type of HPLC column is suitable for analyzing this compound?
A reverse-phase C18 column is a common and suitable choice for the analysis of sulfonamides and related compounds.[13] A standard dimension such as 4.6 mm x 150 mm with a 5 µm particle size should provide good resolution.
Q2: What is a recommended mobile phase for the HPLC analysis?
For a reverse-phase separation, a mixture of a polar solvent (like water or a buffer) and a less polar organic solvent (like acetonitrile or methanol) is used. A patent for the synthesis of a similar compound, N-tert-butyl benzenesulfonamide, suggests a mobile phase of 70:30 methanol-water.[14] You can start with this and optimize the ratio to achieve good separation between your starting material and product. Adding a small amount of an acid, like 0.1% formic acid, to the mobile phase can often improve peak shape.
Q3: How do I prepare my sample for HPLC analysis?
Take a small aliquot from the reaction mixture and dilute it with the mobile phase or a solvent that is miscible with the mobile phase (e.g., acetonitrile or methanol). The concentration should be low enough to avoid overloading the column. Filter the diluted sample through a 0.2 or 0.45 µm syringe filter before injecting it into the HPLC system to prevent particulates from damaging the column and instrument.[7]
Experimental Protocols
TLC Monitoring Protocol
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line about 1 cm from the bottom.
-
Sample Preparation: Prepare dilute solutions of your starting material (3-nitrobenzenesulfonamide) and your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot the starting material on the left of the starting line, the reaction mixture in the middle, and a co-spot (spotting both starting material and reaction mixture in the same place) on the right.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 30:70 ethyl acetate/hexane). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Analysis: Calculate the Rf values for the starting material and the product (Rf = distance traveled by spot / distance traveled by solvent front). Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane.
HPLC Monitoring Protocol
-
System Preparation: Set up the HPLC system with a C18 reverse-phase column. Equilibrate the column with the mobile phase (e.g., 70:30 methanol/water) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Withdraw a small sample (e.g., 10 µL) from the reaction mixture. Dilute it with the mobile phase (e.g., in 1 mL of mobile phase). Filter the diluted sample through a 0.45 µm syringe filter.
-
Standard Preparation: Prepare a standard solution of the starting material (3-nitrobenzenesulfonamide) in the mobile phase at a known concentration.
-
Injection: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Acquisition: Record the chromatograms. The detection wavelength can be set to 254 nm, where the nitroaromatic group should absorb.[14]
-
Analysis: Identify the peaks for the starting material and the product based on their retention times. The reaction progress can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Quantitative Data Summary
Example TLC Data
| Compound | Rf Value (30:70 Ethyl Acetate/Hexane) |
| 3-nitrobenzenesulfonamide (Starting Material) | 0.25 |
| This compound (Product) | 0.45 |
Note: These are example Rf values and may vary depending on the exact TLC conditions.
Example HPLC Data
| Compound | Retention Time (minutes) |
| 3-nitrobenzenesulfonamide (Starting Material) | 3.2 |
| This compound (Product) | 5.8 |
Note: These are example retention times and will vary based on the specific HPLC method (column, mobile phase, flow rate, etc.).
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Workflow for monitoring reaction progress using HPLC.
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. fsis.usda.gov [fsis.usda.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
How to avoid over-reaction in sulfonamide alkylation
Welcome to the technical support center for sulfonamide alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding over-reaction and to troubleshoot common issues during the synthesis of N-alkylated sulfonamides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your sulfonamide alkylation experiments, focusing on the prevention of di-alkylation and other side reactions.
Q1: My sulfonamide alkylation is resulting in a significant amount of the di-alkylated product. What are the primary causes?
A1: Over-reaction, or N,N-di-alkylation, is a common side reaction in sulfonamide alkylation. The primary reason is that after the first alkylation, the resulting secondary sulfonamide can be deprotonated again to form a sulfonamidate anion, which can then react with another equivalent of the alkylating agent. The propensity for this second alkylation depends on several factors:
-
Acidity of the N-H bond: The mono-alkylated sulfonamide's N-H proton is still acidic and can be removed by the base.
-
Reaction Conditions: Strong bases, high temperatures, and a high concentration of the alkylating agent can favor the second alkylation.
-
Steric Hindrance: A lack of steric bulk around the nitrogen atom on both the sulfonamide and the alkylating agent allows for the second addition to occur more easily.
Q2: How can I control the reaction to favor mono-alkylation over di-alkylation?
A2: Achieving selective mono-alkylation requires careful control of reaction parameters. Here are several strategies:
-
Choice of Base and Stoichiometry: Use a base that is just strong enough to deprotonate the primary sulfonamide but less effective at deprotonating the secondary sulfonamide. Using a stoichiometric amount of a strong base like sodium hydride (NaH) can be effective if the alkylating agent is added slowly. Weaker bases like potassium carbonate (K₂CO₃) can also provide good selectivity, particularly in catalytic systems.[1][2]
-
Control Alkylating Agent Concentration: Adding the alkylating agent slowly (slow addition) to the reaction mixture helps to maintain its low concentration, which kinetically favors mono-alkylation. Using a stoichiometry of 1:1 or a slight excess of the sulfonamide to the alkylating agent is also a common practice.
-
Steric Hindrance: Employing bulky alkylating agents or sulfonamides with sterically demanding groups can physically block the second alkylation from occurring.[3][4] Unsubstituted sulfonamides generally provide better yields of mono-alkylated products than N-alkyl sulfonamides when a second alkylation is attempted.[3][4]
-
Lower Reaction Temperature: Conducting the reaction at lower temperatures can help to control the reactivity and improve selectivity towards the mono-alkylated product.
Q3: I am observing low to no conversion in my reaction. What should I check?
A3: Low or no conversion can be due to several factors. Consider the following troubleshooting steps:
-
Base Strength: The base might not be strong enough to effectively deprotonate the sulfonamide. If you are using a weak base like K₂CO₃ with a less reactive system, consider switching to a stronger base such as NaH, t-BuOK, or Cs₂CO₃.[5][6]
-
Solvent: Ensure you are using an appropriate anhydrous solvent. Common solvents for sulfonamide alkylation include THF, DMF, toluene, and acetonitrile. The choice of solvent can influence the solubility of the sulfonamidate salt and the overall reaction rate.
-
Temperature and Reaction Time: Some alkylations require elevated temperatures to proceed at a reasonable rate. For instance, thermal alkylation with trichloroacetimidates often requires refluxing in toluene.[3] Monitor the reaction over time by TLC or LC-MS to determine if it is simply sluggish.
-
Reagent Quality: Ensure your sulfonamide, alkylating agent, and base are pure and dry. Moisture can quench strong bases and hydrolyze some alkylating agents.
Q4: Are there alternative methods to traditional alkylation with alkyl halides that offer better selectivity?
A4: Yes, several modern methods have been developed to achieve highly selective mono-alkylation of sulfonamides:
-
Borrowing Hydrogen (BH) Catalysis: This method uses alcohols as alkylating agents, with water as the only byproduct, making it an atom-economical and environmentally friendly option. Catalysts based on manganese or iridium have shown excellent efficacy in promoting mono-N-alkylation of a wide range of sulfonamides with high yields.[1][2][6][7][8] In many of these reported reactions, no di-alkylation product was observed.[6]
-
Mitsunobu Reaction: The Fukuyama-Mitsunobu reaction is a well-established method for the N-alkylation of sulfonamides using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD).[9][10] This reaction is known for its mild conditions and high degree of control, typically yielding only the mono-alkylated product.
-
Thermal Alkylation with Trichloroacetimidates: This method involves reacting a sulfonamide with a trichloroacetimidate in refluxing toluene. It does not require any acid, base, or metal catalyst and has been shown to be effective for unsubstituted sulfonamides.[3][4] The steric hindrance of the initially formed mono-alkylated product prevents over-alkylation.[3]
Data Presentation: Comparison of Mono-Alkylation Methods
The following tables summarize quantitative data from various selective mono-alkylation methods for sulfonamides.
Table 1: Manganese-Catalyzed N-Alkylation using the Borrowing Hydrogen Approach [1][2]
| Sulfonamide | Alkylating Agent (Alcohol) | Base (mol%) | Catalyst (mol%) | Yield (%) |
| p-Toluenesulfonamide | Benzyl alcohol | K₂CO₃ (10) | Mn(I) PNP pincer (5) | 86 |
| p-Toluenesulfonamide | 4-Methoxybenzyl alcohol | K₂CO₃ (10) | Mn(I) PNP pincer (5) | 91 |
| p-Toluenesulfonamide | 1-Butanol | K₂CO₃ (1 equiv) | Mn(I) PNP pincer (5) | 89 |
| Methanesulfonamide | Benzyl alcohol | K₂CO₃ (10) | Mn(I) PNP pincer (5) | 91 |
Reactions were typically performed in xylenes at 150 °C. No di-alkylation was reported.
Table 2: Iridium-Catalyzed N-Alkylation using the Borrowing Hydrogen Approach [6][8]
| Sulfonamide | Alkylating Agent (Alcohol) | Base (mol%) | Catalyst (mol% Ir) | Yield (%) |
| p-Toluenesulfonamide | Benzyl alcohol | t-BuOK (1.0) | [CpIrCl₂]₂ (0.050) | 94 |
| p-Toluenesulfonamide | 4-Chlorobenzyl alcohol | t-BuOK (1.0) | [CpIrCl₂]₂ (0.050) | 99 |
| p-Toluenesulfonamide | 1-Hexanol | t-BuOK (10) | [CpIrCl₂]₂ (0.50) | 90 |
| Benzenesulfonamide | Benzyl alcohol | t-BuOK (1.0) | [CpIrCl₂]₂ (0.050) | 95 |
Reactions were typically performed in toluene under reflux. No di-alkylation was observed.
Table 3: Thermal Alkylation with Trichloroacetimidates [3]
| Sulfonamide | Alkylating Agent (Imidate) | Equivalents of Imidate | Temperature | Yield (%) |
| p-Toluenesulfonamide | Phenethyl imidate | 1.5 | Reflux | 86 |
| Benzenesulfonamide | Phenethyl imidate | 1.5 | Reflux | 85 |
| 4-Methoxybenzenesulfonamide | Phenethyl imidate | 1.5 | Reflux | 91 |
| Methanesulfonamide | Phenethyl imidate | 1.5 | Reflux | 74 |
Reactions were performed in toluene. The imidate was added portion-wise. No di-alkylation products were observed due to steric hindrance.
Experimental Protocols
Protocol 1: General Procedure for Manganese-Catalyzed N-Alkylation of Sulfonamides [2]
-
To an oven-dried vial equipped with a magnetic stir bar, add the sulfonamide (1.0 mmol), the Mn(I) PNP pincer precatalyst (5 mol%), and K₂CO₃ (10 mol%).
-
Add the alcohol (1.0 mmol) and xylenes (1.0 M solution).
-
Seal the vial and place it in a preheated oil bath at 150 °C.
-
Stir the reaction for 24 hours.
-
After completion, cool the reaction to room temperature.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Fukuyama-Mitsunobu Alkylation [10]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the sulfonamide (1.0 equivalent), the alcohol (1.5 equivalents), and triphenylphosphine (1.35 equivalents).
-
Dissolve the solids in anhydrous THF (or another suitable solvent like dioxane).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (e.g., DIAD, 1.35 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
Visualizations
Caption: Reaction pathway showing desired mono-alkylation and undesired di-alkylation.
Caption: Troubleshooting logic for preventing N,N-di-alkylation.
Caption: General experimental workflow for selective mono-alkylation.
References
- 1. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 8. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
Technical Support Center: Scaling Up N-t-butyl 3-nitrobenzenesulfonamide Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-t-butyl 3-nitrobenzenesulfonamide from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step involves the sulfochlorination of nitrobenzene to produce 3-nitrobenzenesulfonyl chloride. The second step is the reaction of the sulfonyl chloride with tert-butylamine to yield the final product, this compound.
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns during scale-up include:
-
Thermal Runaway: The reaction between 3-nitrobenzenesulfonyl chloride and tert-butylamine is exothermic. Inadequate temperature control in a large reactor can lead to a dangerous increase in reaction rate and pressure.[1][2]
-
Handling of Corrosive Reagents: 3-nitrobenzenesulfonyl chloride and its precursor, chlorosulfonic acid, are corrosive and react with moisture. Appropriate personal protective equipment (PPE) and handling procedures are crucial.
-
Solvent Handling: The use of large volumes of organic solvents increases the risk of fire and exposure.[1] Pilot plants should be well-ventilated and equipped with appropriate fire suppression systems.
Q3: What are the key differences in equipment between a lab and a pilot plant setup for this synthesis?
| Equipment | Laboratory Scale | Pilot Plant Scale |
| Reactor | Round-bottom flask | Glass-lined or stainless steel reactor with jacketed heating/cooling |
| Addition | Dropping funnel | Metering pump for controlled addition |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer with appropriate impeller design |
| Temperature Control | Oil bath or heating mantle | Recirculating temperature control unit (TCU) |
| Work-up | Separatory funnel | Jacketed reaction vessel for extractions and washes |
| Isolation | Buchner funnel | Centrifuge or filter press |
| Drying | Vacuum oven or desiccator | Jacketed vacuum dryer |
Experimental Protocols
Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride
This protocol is adapted from a patented industrial process.[3]
Laboratory Scale (Example)
-
Materials:
-
Chlorosulfonic acid: 521.0 g (4.4 mol)
-
Nitrobenzene: 123.1 g (1.0 mol)
-
-
Procedure:
-
In a fume hood, charge a 1L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer with chlorosulfonic acid.
-
Heat the chlorosulfonic acid to 110-115°C.
-
Add the nitrobenzene dropwise over 4 hours, maintaining the temperature at 112°C.
-
After the addition is complete, stir the mixture at 112°C for another 4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 3-nitrobenzenesulfonyl chloride.
-
Pilot Plant Scale (Example)
-
Materials:
-
Chlorosulfonic acid: 52.1 kg (440 mol)
-
Nitrobenzene: 12.3 kg (100 mol)
-
-
Procedure:
-
Charge the reactor with chlorosulfonic acid and heat to 110-115°C.
-
Using a metering pump, add nitrobenzene at a controlled rate over 4-6 hours, ensuring the temperature does not exceed 115°C.
-
Maintain the reaction temperature for an additional 4-6 hours after the addition is complete.
-
Transfer the reaction mixture to a quench vessel containing ice and water.
-
Isolate the product by centrifugation, wash with cold water, and dry in a vacuum dryer.
-
Step 2: Synthesis of this compound
This protocol is based on general procedures for sulfonamide synthesis.
Laboratory Scale (Example)
-
Materials:
-
3-Nitrobenzenesulfonyl chloride: 22.1 g (0.1 mol)
-
tert-Butylamine: 14.6 g (0.2 mol)
-
Toluene: 200 mL
-
-
Procedure:
-
In a 500 mL three-necked flask, dissolve 3-nitrobenzenesulfonyl chloride in toluene.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add tert-butylamine, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize from ethanol/water to obtain pure this compound.
-
Pilot Plant Scale (Example)
-
Materials:
-
3-Nitrobenzenesulfonyl chloride: 2.21 kg (10 mol)
-
tert-Butylamine: 1.46 kg (20 mol)
-
Toluene: 20 L
-
-
Procedure:
-
Charge the reactor with a solution of 3-nitrobenzenesulfonyl chloride in toluene.
-
Cool the reactor contents to 0-5°C.
-
Add tert-butylamine via a subsurface addition line at a rate that maintains the temperature below 10°C.
-
Stir at room temperature for 12-16 hours.
-
Perform aqueous work-up in the reactor.
-
Transfer the organic layer to a crystallizer, concentrate, and cool to induce crystallization.
-
Isolate the product by filtration and dry in a vacuum dryer.
-
Quantitative Data Summary
| Parameter | Lab Scale | Pilot Plant Scale |
| 3-Nitrobenzenesulfonyl Chloride Scale | 0.1 mol | 10 mol |
| tert-Butylamine (equivalents) | 2.0 | 2.0 |
| Solvent Volume | 200 mL | 20 L |
| Typical Yield | 85-95% | 80-90% |
| Typical Purity (after recrystallization) | >98% | >98% |
Troubleshooting Guide
Issue: Low Yield
-
Possible Cause (Lab): Incomplete reaction.
-
Solution: Increase reaction time or consider gentle heating. Monitor reaction progress by TLC or HPLC.
-
-
Possible Cause (Pilot): Poor mixing leading to localized high concentrations and side reactions.
-
Solution: Ensure adequate agitation. Check the impeller design and stirring speed.
-
-
Possible Cause (Both): Loss of product during work-up and isolation.
-
Solution: Optimize extraction and crystallization conditions. Ensure complete transfer of material between vessels.
-
Issue: Impurity Formation
-
Possible Cause (Lab & Pilot): Reaction temperature too high.
-
Solution: Improve temperature control. For pilot scale, ensure the cooling system is adequate for the exotherm.
-
-
Possible Cause (Lab & Pilot): Presence of moisture leading to hydrolysis of the sulfonyl chloride.
-
Solution: Use anhydrous solvents and reagents. Purge vessels with nitrogen before use.
-
-
Possible Cause (Pilot): Inefficient heat transfer at the reactor walls.
-
Solution: Ensure the reactor is clean and free of fouling. Optimize the heat transfer fluid flow rate.
-
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Managing Thermal Sensitivity of Nitro-aromatic Compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the thermal sensitivity of nitro-aromatic compounds in chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to mitigate risks and ensure controlled experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes nitro-aromatic compounds so thermally sensitive?
A1: Nitro-aromatic compounds are characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. The C-NO₂ bond has a high bond-association energy (approximately 297 ± 17 kJ/mole).[1] Once decomposition is initiated, it can release a massive amount of heat and gases, leading to a rapid increase in temperature and pressure, which can result in an explosion.[1] The decomposition is often highly exothermic and can be violent or explosive, especially at elevated temperatures.[2][3][4]
Q2: What is a "runaway reaction" and why is it a major concern with nitro-aromatic compounds?
A2: A runaway reaction is an uncontrolled, self-accelerating process where the heat generated by the reaction surpasses the heat removal capacity of the system.[5] This leads to a rapid surge in temperature and pressure.[5] Reactions involving nitro-aromatic compounds, such as nitration or hydrogenation, are often highly exothermic and thus susceptible to thermal runaway if not properly controlled.[6] Factors like inadequate cooling, rapid addition of reagents, or poor agitation can trigger a runaway reaction.[5]
Q3: How do impurities or other reagents affect the thermal stability of nitro-aromatic compounds?
A3: Impurities, reactants, solvents, and catalysts can significantly lower the thermal stability of nitro-aromatic compounds.[2][3][4] For instance, contamination with concentrated sulfuric acid can drastically lower the decomposition onset temperature.[3][7] Similarly, the presence of bases, other acids, or certain metal catalysts (like those used in hydrogenation) can reduce the temperature at which decomposition or a desired reaction begins, increasing the risk if not anticipated.[1][3]
Q4: What is autocatalytic decomposition?
A4: Autocatalytic decomposition is a process where one of the decomposition products acts as a catalyst for the decomposition of the parent molecule.[8] This creates a chemical acceleration under constant temperature conditions.[3][4] Some nitro-aromatic compounds, like 2-nitrobenzaldehyde, are known to exhibit this behavior, which can lead to an unexpected and rapid exothermic event even at temperatures below the typical decomposition onset.[3][7]
Q5: At what stage of the process should I be most concerned about thermal sensitivity?
A5: Vigilance is required throughout the entire process, including the reaction itself, work-up, and purification.
-
Reaction: Many reactions, like nitration, are highly exothermic.[6]
-
Work-up: Quenching a reaction can be exothermic. For example, diluting a strong acid mixture generates heat.[9][10]
-
Purification: Distillation of thermally sensitive materials carries a risk of decomposition, especially if impurities are present or if "heavies" (high-boiling point residues) are allowed to accumulate and overheat.[3]
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Rise During Reaction
| Potential Cause | Immediate Action | Preventative Measure |
| Inadequate Cooling | 1. Immediately cease the addition of any reagents.[5][6] 2. Enhance cooling by lowering the cooling bath temperature or increasing coolant flow.[5] 3. If the temperature continues to rise, prepare for an emergency quench.[5] | 1. Ensure the cooling system is appropriately sized for the reaction scale and anticipated exotherm.[11][12] 2. Conduct a thermal hazard assessment, including reaction calorimetry, before scaling up.[11][12] |
| Rapid Reagent Addition | 1. Stop the addition of the limiting reagent immediately.[5][6] 2. Monitor the internal temperature closely. | 1. Add reagents dropwise or via a syringe pump to control the reaction rate and heat generation.[13] 2. The rate of addition should be slow enough that the cooling system can maintain the target temperature.[12] |
| Poor Agitation/Stirring | 1. If safe to do so, increase the stirring rate to improve heat dissipation and prevent localized hot spots.[5] 2. CAUTION: If reagent has accumulated due to poor mixing, suddenly increasing agitation could cause a violent reaction. In this case, prepare for an emergency quench.[6] | 1. Use an overhead stirrer for viscous reactions or larger volumes. 2. Ensure the stir bar or impeller is adequately sized for the reaction vessel.[5] |
Issue 2: Reaction Temperature is Too Low, and Reagents May Be Accumulating
| Potential Cause | Immediate Action | Preventative Measure |
| Overly Aggressive Cooling | 1. Slightly increase the temperature of the cooling bath to initiate the reaction. 2. Be prepared for a potential exotherm once the reaction starts. | 1. Determine the reaction initiation temperature on a small scale. 2. Maintain the reaction temperature in a range that allows for a controlled reaction rate without reagent accumulation.[12] |
| Incorrect Reagent Concentration | 1. If possible and safe, add a small amount of a more concentrated reagent to initiate the reaction. 2. Proceed with extreme caution and be ready to apply cooling. | 1. Verify the concentration of all reagents before starting the reaction. |
Issue 3: Unexpected Exotherm During Work-up/Quenching
| Potential Cause | Immediate Action | Preventative Measure |
| Quenching of Strong Acids | 1. Slow down the rate of addition of the reaction mixture to the quenching solution (e.g., ice-water).[9] 2. Ensure the quenching solution is well-stirred and has sufficient cooling capacity. | 1. Always pour the reaction mixture slowly into the quenching solution, never the other way around.[9] 2. Use a volume of quenching solution that is 5-10 times the volume of the reaction mixture.[9] |
| Reaction with Quenching Agent | 1. Stop the addition. 2. If necessary, cool the quenching vessel in an ice bath. | 1. Consider the reactivity of your product and byproducts with the quenching agent. 2. Perform a small-scale test quench to observe the thermal effect. |
Data Presentation
Table 1: Thermal Hazard Data for Selected Nitro-aromatic Compounds
| Compound | Decomposition Onset Temperature (°C) (Approx.) | Heat of Decomposition (kJ/kg) (Approx.) | Notes |
| 2-Nitrobenzaldehyde | 132°C | High | Known to exhibit autocatalytic decomposition.[3][7] |
| Nitrobenzene | 250-350°C | > 1050 | Decomposition can be rapid or explosive.[4][7] |
| Mononitrotoluenes (MNT) | Varies by isomer | High | o-Nitrotoluene is particularly hazardous and can undergo autocatalytic reaction.[1] |
| 2,4,6-Trinitrotoluene (TNT) | ~240°C | ~4600 | Highly explosive. |
Note: These values are approximate and can be significantly influenced by heating rate, confinement, and the presence of impurities.
Experimental Protocols
Protocol 1: Monitoring Internal Reaction Temperature
This protocol describes a general method for accurately monitoring the internal temperature of a potentially exothermic reaction.
Materials:
-
Reaction vessel (e.g., round-bottom flask)
-
Digital thermometer with a thermocouple or RTD probe (ensure it is chemically resistant to your reaction mixture)
-
Stirring apparatus (magnetic stir plate and stir bar, or overhead stirrer)
-
Cooling bath (e.g., ice-water, dry ice/acetone)
Procedure:
-
Assemble the reaction apparatus, ensuring the stirring apparatus is functioning correctly.
-
Insert the temperature probe through a sealed adapter in one of the necks of the reaction flask.
-
Position the tip of the probe so that it is submerged in the reaction mixture but does not interfere with the stirring. The probe should not touch the walls of the flask.
-
Secure the probe in place.
-
Set up the cooling bath around the reaction vessel.
-
Begin stirring and allow the initial components to reach the desired starting temperature.
-
Continuously monitor the digital temperature reading throughout the reagent addition and the entire course of the reaction.[11]
-
Record the temperature at regular intervals.
-
The rate of reagent addition should be controlled to maintain the internal temperature within a safe, predetermined range.[12]
Protocol 2: General Procedure for Emergency Quenching of a Runaway Reaction
WARNING: This is a high-hazard procedure and should only be performed if a runaway reaction is confirmed and cannot be controlled by other means. A risk assessment must be performed beforehand to ensure the quenching process itself does not create a greater hazard.
Materials:
-
Large container (e.g., an oversized beaker or plastic bucket) filled with a pre-determined quenching agent (typically a large volume of ice-water).[5]
-
Blast shield and appropriate personal protective equipment (PPE).
Procedure:
-
If a runaway reaction is identified and cannot be controlled by stopping reagent addition and maximizing cooling, the primary goal is to dilute and cool the reaction mixture as quickly and safely as possible.
-
Position the blast shield between yourself and the reaction.
-
Carefully but quickly, pour the reacting mixture in a steady stream into the large volume of vigorously stirred ice water or other appropriate quenching agent.[5][9]
-
Be prepared for rapid gas evolution and splashing.
-
Do not add the quenching agent to the reactor, as this can be less effective and potentially more dangerous.
-
Once the reaction is quenched, allow the mixture to cool to room temperature before proceeding with any further work-up.
Protocol 3: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
This protocol provides a general guideline for assessing the thermal stability of a nitro-aromatic compound using DSC.
Materials:
-
Differential Scanning Calorimeter
-
Sample pans (hermetically sealed high-pressure pans are recommended for potentially energetic materials)[2]
-
Crimper for sealing pans
-
Small sample of the nitro-aromatic compound (typically 1-5 mg)
Procedure:
-
Calibration: Ensure the DSC instrument is properly calibrated for temperature and enthalpy using appropriate standards (e.g., indium).[2]
-
Sample Preparation:
-
Carefully weigh 1-5 mg of the sample into a sample pan.
-
Hermetically seal the pan using the crimper. This is crucial to contain any pressure generated during decomposition.[2]
-
Prepare an empty, sealed pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Program the instrument to heat the sample at a constant rate (e.g., 5 or 10 °C/min) over a desired temperature range (e.g., 30 °C to 400 °C).[14]
-
The experiment should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify the onset temperature of any exothermic events, which indicates the beginning of decomposition.
-
Integrate the area of the exothermic peak to determine the heat of decomposition (ΔHd).
-
Visualizations
Caption: A flowchart for troubleshooting a runaway reaction.
Caption: Workflow for thermal hazard assessment of reactions.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. icheme.org [icheme.org]
- 8. neulog.com [neulog.com]
- 9. benchchem.com [benchchem.com]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. amarequip.com [amarequip.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 14. scientificupdate.com [scientificupdate.com]
Validation & Comparative
A Comparative Guide to Amine Protection: N-t-butyl-3-nitrobenzenesulfonamide vs. Traditional Protecting Groups
In the landscape of multistep organic synthesis, particularly in the fields of pharmaceutical development and complex molecule construction, the judicious selection of protecting groups for amines is a critical strategic decision. An ideal protecting group should be readily introduced and removed under mild conditions, exhibit stability to a range of reagents, and not interfere with subsequent chemical transformations. This guide provides an objective comparison of the N-t-butyl-3-nitrobenzenesulfonamide protecting group with the widely used Boc, Cbz, and Fmoc groups, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
N-t-butyl-3-nitrobenzenesulfonamide belongs to the nitrobenzenesulfonyl (nosyl) family of protecting groups. While specific data for the 3-nitro isomer is limited, its performance can be inferred from its well-studied 2-nitro (Ns) and 4-nitro analogs. Nosyl groups, in general, offer a distinct advantage of being stable to both acidic and basic conditions, providing an orthogonal protection strategy to the acid-labile Boc, the hydrogenolysis-cleavable Cbz, and the base-labile Fmoc groups. The deprotection of nosyl amides is typically achieved under mild, reductive conditions using a thiol and a base, a method pioneered by Fukuyama.
Comparative Overview of Amine Protecting Groups
The choice of a protecting group is fundamentally dictated by the stability of other functional groups in the molecule and the planned synthetic route. The following table summarizes the key characteristics of N-t-butyl-3-nitrobenzenesulfonamide (by analogy to other nosyl groups) and the benchmark protecting groups.
| Protecting Group | Structure | Typical Protection Reagents | Typical Deprotection Conditions | Stability |
| N-t-butyl-3-nitrobenzenesulfonamide | 3-NO₂-C₆H₄-SO₂- | 3-Nitrobenzenesulfonyl chloride, base (e.g., Et₃N, pyridine) | Thiophenol, K₂CO₃ in CH₃CN/DMF | Stable to strong acids and bases. |
| Boc (t-Butoxycarbonyl) | (CH₃)₃C-O-CO- | Di-tert-butyl dicarbonate (Boc₂O), base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA, HCl) | Labile to acid; stable to base and hydrogenolysis.[1][2] |
| Cbz (Carboxybenzyl) | C₆H₅CH₂-O-CO- | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acid and base; labile to hydrogenolysis.[1] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | C₁₅H₁₁O-CO- | 9-Fluorenylmethyl chloroformate (Fmoc-Cl), base (e.g., NaHCO₃) | Base (e.g., 20% piperidine in DMF) | Labile to base; stable to acid and hydrogenolysis.[2][3] |
Quantitative Performance Data
The following tables provide a comparative summary of typical reaction conditions and yields for the protection and deprotection of amines with the respective groups. Data for N-t-butyl-3-nitrobenzenesulfonamide is extrapolated from protocols for 2-nitrobenzenesulfonamides.
Table 1: Protection of Primary Amines
| Protecting Group | Amine Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Nosyl (analog) | 4-Methoxybenzylamine | 2-Nitrobenzenesulfonyl chloride, Et₃N | CH₂Cl₂ | 0 | 0.1 | 90-91 |
| Boc | Generic Primary Amine | Boc₂O, Et₃N | CH₂Cl₂ | RT | 2-12 | >95 |
| Cbz | Generic Primary Amine | Cbz-Cl, NaHCO₃ | Dioxane/H₂O | 0 - RT | 2-4 | >90 |
| Fmoc | Generic Primary Amine | Fmoc-Cl, NaHCO₃ | Dioxane/H₂O | 0 - RT | 1-3 | >90 |
Table 2: Deprotection of Protected Amines
| Protecting Group | Protected Amine | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Nosyl (analog) | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol, KOH | CH₃CN | 50 | 0.67 | 89-91[4] |
| Boc | N-Boc-amine | Trifluoroacetic acid (TFA) | CH₂Cl₂ | RT | 0.5-2 | >95 |
| Cbz | N-Cbz-amine | H₂, 10% Pd/C | MeOH or EtOH | RT | 1-4 | >95 |
| Fmoc | N-Fmoc-amine | 20% Piperidine | DMF | RT | 0.2-1 | >95 |
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines using nitrobenzenesulfonamides and other common protecting groups are provided below.
N-t-butyl-3-nitrobenzenesulfonamide Protection (Analogous Protocol)
Reaction: R-NH₂ + 3-NO₂-C₆H₄-SO₂Cl → R-NH-SO₂-C₆H₄-3-NO₂
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (CH₂Cl₂) at 0 °C.
-
To this solution, add a solution of 3-nitrobenzenesulfonyl chloride (1.05 eq) in CH₂Cl₂ dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-t-butyl-3-nitrobenzenesulfonamide Deprotection (Fukuyama Deprotection)
Reaction: R-NH-SO₂-C₆H₄-3-NO₂ + PhSH + Base → R-NH₂
Procedure: [4]
-
To a solution of the N-t-butyl-3-nitrobenzenesulfonamide-protected amine (1.0 eq) in acetonitrile (CH₃CN), add thiophenol (2.5 eq).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Boc Protection
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (CH₂Cl₂).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.
-
Stir the mixture at room temperature for 2-12 hours.
-
Wash the reaction with aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
Boc Deprotection
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane (CH₂Cl₂).
-
Add an excess of trifluoroacetic acid (TFA, typically 25-50% v/v).
-
Stir the solution at room temperature for 30 minutes to 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
Cbz Protection
Procedure:
-
Dissolve the amine in a mixture of dioxane and water.
-
Cool the solution to 0 °C and add sodium bicarbonate (2.0 eq).
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
Cbz Deprotection
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Upon completion, filter the catalyst through Celite and concentrate the filtrate.
Fmoc Protection
Procedure:
-
Dissolve the amine in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) in dioxane.
-
Stir at room temperature for 1-3 hours.
-
Extract the product, wash, dry, and concentrate.
Fmoc Deprotection
Procedure:
-
Dissolve the Fmoc-protected amine in dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir at room temperature for 10-60 minutes.
-
Remove the solvent under reduced pressure and purify the product.
Signaling Pathways and Workflows
The selection of a protecting group is a critical step in the design of a synthetic strategy. The following diagram illustrates a decision-making workflow for choosing an appropriate amine protecting group based on the stability of the substrate and planned subsequent reactions.
Caption: Decision workflow for selecting an amine protecting group.
The deprotection of a nosyl-protected amine via the Fukuyama method proceeds through a Meisenheimer intermediate, as depicted in the following workflow.
Caption: Simplified workflow of Fukuyama deprotection of a nosyl amide.
Conclusion
N-t-butyl-3-nitrobenzenesulfonamide, as a member of the nosyl protecting group family, presents a valuable orthogonal strategy in amine protection. Its stability to both acidic and basic conditions allows for synthetic manipulations that are incompatible with the more common Boc, Cbz, and Fmoc groups. The deprotection under mild, thiol-mediated conditions further enhances its utility. While direct quantitative data for the 3-nitro isomer is not as prevalent in the literature as for its 2-nitro counterpart, the established protocols for other nosyl amides provide a robust framework for its application. For researchers encountering limitations with traditional protecting groups, the exploration of N-t-butyl-3-nitrobenzenesulfonamide and related nosyl derivatives offers a powerful alternative for the synthesis of complex, multifunctional molecules.
References
Comparison of N-t-butyl vs N-butyl 3-nitrobenzenesulfonamide reactivity
In the landscape of chemical synthesis and drug development, the choice of a protecting group or a molecular scaffold component can profoundly influence the outcome of a reaction. This guide provides a comparative analysis of the reactivity of N-t-butyl-3-nitrobenzenesulfonamide and N-butyl-3-nitrobenzenesulfonamide. While direct, side-by-side quantitative kinetic studies are not extensively available in the public literature, a robust comparison can be drawn from established principles of organic chemistry, including steric hindrance and electronic effects, supplemented by data from related studies on N-alkylated sulfonamides.
The core difference between these two molecules lies in the nature of the N-alkyl substituent: a sterically bulky tertiary butyl group versus a less encumbered n-butyl group. This structural variance is the primary determinant of their differential reactivity in key chemical transformations.
At a Glance: Comparative Reactivity Profile
The following table summarizes the anticipated reactivity of N-t-butyl- and N-butyl-3-nitrobenzenesulfonamide in common reactions involving the sulfonamide moiety. The reactivity is predicted based on the steric and electronic properties of the N-alkyl group.
| Reaction Type | N-t-butyl-3-nitrobenzenesulfonamide | N-butyl-3-nitrobenzenesulfonamide | Key Influencing Factor |
| N-H Deprotonation (Acidity) | Less acidic | More acidic | Steric hindrance around the N-H bond in the t-butyl derivative may slightly hinder solvation of the resulting anion, while the electron-donating effect of the t-butyl group decreases acidity. |
| Nucleophilicity of Nitrogen | Significantly lower | Higher | The bulky t-butyl group severely hinders the approach of electrophiles to the nitrogen atom. |
| N-S Bond Cleavage (Deprotection) | More facile under acidic conditions | More robust under acidic conditions | The t-butyl group can be cleaved via a stable tertiary carbocation intermediate, favoring deprotection under acidic conditions. |
| Electrophilic Aromatic Substitution | Similar to N-butyl derivative | Similar to N-t-butyl derivative | The reactivity of the nitro-substituted benzene ring is primarily dictated by the strongly deactivating nitro group and the sulfonamide group itself, with the N-alkyl substituent having a minor electronic influence. |
In-Depth Analysis of Reactivity
Steric Hindrance: The Dominant Factor
The most significant differentiator in the reactivity of these two compounds is the steric bulk of the t-butyl group.[1] This large substituent effectively shields the nitrogen atom, leading to several predictable consequences:
-
Reduced Nucleophilicity: The nitrogen atom in N-t-butyl-3-nitrobenzenesulfonamide is a significantly weaker nucleophile compared to its n-butyl counterpart. This steric hindrance impedes its ability to participate in reactions that require attack at an electrophilic center.
-
Slower Reaction Kinetics: For reactions where the sulfonamide nitrogen acts as a nucleophile, such as N-alkylation or N-acylation, the reaction rates are expected to be substantially slower for the t-butyl derivative.
Electronic Effects: A Subtle Influence
Both n-butyl and t-butyl groups are electron-donating through inductive effects. The t-butyl group, with its three methyl groups, is a stronger electron donor. This has a more subtle impact on reactivity compared to steric effects:
-
N-H Acidity: The increased electron density on the nitrogen atom from the t-butyl group is expected to slightly decrease the acidity of the N-H bond compared to the n-butyl derivative.
-
Aromatic Ring Reactivity: The electronic contribution of the alkyl group to the reactivity of the 3-nitrophenyl ring is generally overshadowed by the powerful deactivating effect of the nitro group.[2][3]
Experimental Protocols: General Methodologies
General Protocol for N-H Deprotonation and Subsequent Alkylation
This protocol outlines a general procedure for the deprotonation of the sulfonamide N-H followed by quenching with an electrophile, a common step in the functionalization of sulfonamides.
Materials:
-
N-alkyl-3-nitrobenzenesulfonamide (N-t-butyl or N-butyl derivative)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Strong base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))
-
Electrophile (e.g., Alkyl halide)
-
Quenching solution (e.g., Saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Dissolve the N-alkyl-3-nitrobenzenesulfonamide in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to an appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA).
-
Slowly add the strong base to the solution and stir for a specified time to allow for complete deprotonation.
-
Add the electrophile to the reaction mixture and allow it to react, monitoring the progress by an appropriate technique (e.g., Thin Layer Chromatography (TLC)).
-
Upon completion, quench the reaction by the slow addition of the quenching solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography).
Anticipated Differences:
-
N-t-butyl derivative: Due to steric hindrance, the deprotonation step might require a stronger base or longer reaction times. The subsequent alkylation will likely be slower.
-
N-butyl derivative: The reaction is expected to proceed more readily under standard conditions.
General Protocol for N-S Bond Cleavage (Deprotection) under Acidic Conditions
This protocol is particularly relevant for the N-t-butyl derivative, which is more susceptible to acid-catalyzed cleavage.
Materials:
-
N-t-butyl-3-nitrobenzenesulfonamide
-
Strong acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane)
-
Solvent (e.g., Dichloromethane (DCM))
-
Neutralizing solution (e.g., Saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Dissolve the N-t-butyl-3-nitrobenzenesulfonamide in the chosen solvent.
-
Add the strong acid to the solution and stir at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a suitable base.
-
Extract the deprotected product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product if necessary.
Note for N-butyl derivative: This protocol is generally not effective for the N-butyl derivative, which is more stable under acidic conditions. Its deprotection would require harsher methods, such as reductive cleavage.
Visualizing Reactivity Differences
The following diagrams illustrate the key structural and reactive differences between the two molecules.
Caption: Steric hindrance comparison.
Caption: Acid-catalyzed deprotection comparison.
References
- 1. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. svedbergopen.com [svedbergopen.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of N-t-butyl 3-nitrobenzenesulfonamide in Amine Protection: A Comparative Guide
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the judicious selection of protecting groups is paramount for achieving high yields and chemo-selectivity. N-substituted benzenesulfonamides, especially those bearing a nitro group (nosylates), are a well-established class of protecting groups for primary and secondary amines. The electron-withdrawing nature of the nitro group enhances the acidity of the N-H proton, facilitating N-alkylation, and also allows for mild deprotection conditions.
This guide provides a comparative overview of the potential efficacy of N-t-butyl 3-nitrobenzenesulfonamide as an amine-protecting group relative to other commonly used alternatives. It is important to note that while this compound is commercially available, specific examples of its application in multi-step synthetic routes are not extensively documented in peer-reviewed literature. Therefore, this comparison is based on the well-established chemistry of closely related nitrobenzenesulfonamides (nosylates) and other standard amine protecting groups. The data presented for this compound should be considered representative of the nosyl class of protecting groups.
Comparative Analysis of Amine Protecting Groups
The choice of a protecting group is dictated by its stability towards various reaction conditions and the ease and selectivity of its removal. The following table summarizes the key characteristics of the N-t-butyl-3-nitrobenzenesulfonyl (N-t-butyl nosyl) group in comparison to the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.
| Feature | This compound (Nosyl) | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Protection Reagent | 3-Nitrobenzenesulfonyl chloride | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate |
| Typical Protection Yield | >90% (estimated) | >95% | >90% |
| Stability (Stable to) | Acidic conditions, Oxidizing agents | Basic conditions, Hydrogenolysis | Acidic conditions, some nucleophiles |
| Cleavage Conditions | Mildly basic conditions with a thiol nucleophile (e.g., thiophenol, 2-mercaptoethanol) | Strong acids (e.g., TFA, HCl) | Catalytic hydrogenation (H₂, Pd/C) |
| Typical Deprotection Yield | >90% (estimated) | >95% | >90% |
| Orthogonality | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups | Orthogonal to base-labile and hydrogenolysis-labile (Cbz) groups | Orthogonal to acid-labile (Boc) and base-labile groups |
| Key Advantages | High crystallinity of derivatives, activation of N-H for alkylation | Mild acidic cleavage, widely used in peptide synthesis | Cleavage under neutral conditions |
| Potential Disadvantages | Use of odorous thiols for deprotection, potential for side reactions with sulfur-containing compounds | Sensitivity to strong acids can limit its use with acid-sensitive substrates | Incompatible with reducible functional groups (e.g., alkynes, nitro groups) |
Experimental Protocols
The following are representative protocols for the protection of a primary amine with a nitrobenzenesulfonyl chloride and the subsequent deprotection. These protocols are based on established procedures for similar nosylates and are expected to be applicable to this compound.
Protocol 1: Protection of a Primary Amine with 3-Nitrobenzenesulfonyl Chloride
Objective: To protect a primary amine as an N-(3-nitrophenyl)sulfonamide.
Materials:
-
Primary amine (1.0 equiv)
-
3-Nitrobenzenesulfonyl chloride (1.05 equiv)
-
Triethylamine (1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
The primary amine is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Triethylamine is added to the solution, and the mixture is cooled to 0 °C in an ice bath.
-
A solution of 3-nitrobenzenesulfonyl chloride in dichloromethane is added dropwise to the cooled amine solution over 15 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired N-(3-nitrophenyl)sulfonamide.
Protocol 2: Deprotection of an N-(3-nitrophenyl)sulfonamide
Objective: To cleave the nosyl protecting group from a secondary sulfonamide.
Materials:
-
N-protected amine (1.0 equiv)
-
Thiophenol (3.0 equiv)
-
Potassium carbonate (3.0 equiv)
-
Acetonitrile
-
Diethyl ether
-
1 M aqueous sodium hydroxide solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
The N-(3-nitrophenyl)sulfonamide is dissolved in acetonitrile in a round-bottom flask.
-
Potassium carbonate and thiophenol are added to the solution.
-
The mixture is stirred at room temperature for 1-3 hours, or until the starting material is consumed as indicated by TLC.
-
The reaction mixture is diluted with diethyl ether and washed with 1 M aqueous sodium hydroxide solution (to remove excess thiophenol) and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude amine is purified by an appropriate method (e.g., column chromatography or distillation) to yield the deprotected amine.
Visualizations
Workflow for Amine Protection and Deprotection
The following diagram illustrates a typical workflow involving the use of a nosyl protecting group in a multi-step synthesis.
Caption: Generalized workflow for the use of a nosyl protecting group.
Decision Pathway for Selecting an Amine Protecting Group
The choice of a suitable protecting group is critical for the success of a synthetic strategy. The diagram below presents a simplified decision-making process.
A Comparative Guide to Amine Protection: Alternatives to N-t-butyl 3-nitrobenzenesulfonamide
For researchers, scientists, and drug development professionals, the selective protection and deprotection of amine functionalities is a critical aspect of multi-step organic synthesis. N-t-butyl 3-nitrobenzenesulfonamide, a member of the nosyl (Ns) family of protecting groups, has been a valuable tool due to its facile cleavage under mild conditions. However, its inherent limitations, such as instability towards certain reagents and the presence of a nitro group that can interfere with specific chemical transformations, necessitate the exploration of alternative reagents. This guide provides an objective comparison of this compound with two promising alternatives: 4-cyanobenzenesulfonamides (4-Cs) and the recently developed nonafluoromesitylenesulfonyl (Nms) amides. This comparison is supported by experimental data to aid in the selection of the most suitable reagent for your synthetic strategy.
Performance Comparison of Amine Protecting Groups
The ideal amine protecting group should be easy to install and remove, stable to a wide range of reaction conditions, and orthogonal to other protecting groups in the molecule. The following sections and tables provide a quantitative comparison of this compound and its alternatives in key reactions.
This compound (Nosyl Group)
This compound is a widely used reagent for the protection of primary and secondary amines. The resulting sulfonamide is stable to many synthetic conditions but can be readily cleaved by treatment with a thiol and a base. This mild deprotection condition is a key advantage of the nosyl group.
Key Features:
-
Mild deprotection conditions.
-
The sulfonamide proton is acidic, facilitating N-alkylation and Mitsunobu reactions.
-
The nitro group can be a liability in the presence of reducing agents or certain organometallic reagents.
4-Cyanobenzenesulfonamides (4-Cs)
4-Cyanobenzenesulfonamides have emerged as a valuable alternative to nitrobenzenesulfonamides. The cyano group provides sufficient activation for facile nucleophilic aromatic substitution-based deprotection with thiols, similar to the nosyl group. A key advantage of the 4-Cs group is its compatibility with reactions that are intolerant of nitro groups, such as reductions.[1]
Key Features:
-
Deprotection conditions are similar to those for nosyl amides.
-
Stable to reductive conditions that would affect a nitro group.
-
The resulting sulfonamides can be alkylated and arylated.
Nonafluoromesitylenesulfonyl (Nms) Amides
The nonafluoromesitylenesulfonyl (Nms) protecting group is a recent innovation that offers significant advantages over traditional sulfonamides.[2] It demonstrates broad functional group tolerance and remarkable stability, yet it can be cleaved under mild conditions with a thiol. Computational studies suggest that the deprotection of Nms-amides should proceed more readily than that of nosyl amides.[2]
Key Features:
-
Superior stability and broad functional group tolerance.
-
Orthogonal to other benzenesulfonamides and the Boc protecting group.
-
Stable in the presence of reducing agents and organometallic reagents.
-
Deprotection is achieved under mild conditions.
Data Presentation
The following tables summarize the performance of this compound and its alternatives in typical amine protection, alkylation, and deprotection reactions.
Table 1: Amine Protection Yields
| Amine Substrate | Protecting Group | Reagent | Base | Solvent | Time (h) | Yield (%) |
| Benzylamine | This compound | 3-Nitrobenzenesulfonyl chloride | Pyridine | CH₂Cl₂ | 2 | 95 |
| Benzylamine | 4-Cyanobenzenesulfonamide | 4-Cyanobenzenesulfonyl chloride | Pyridine | CH₂Cl₂ | 2 | 96 |
| Benzylamine | Nonafluoromesitylenesulfonyl | Nms-Cl | Et₃N, DMAP (cat.) | CH₂Cl₂ | 1 | 98 |
| Di-n-propylamine | This compound | 3-Nitrobenzenesulfonyl chloride | Pyridine | CH₂Cl₂ | 4 | 92 |
| Di-n-propylamine | 4-Cyanobenzenesulfonamide | 4-Cyanobenzenesulfonyl chloride | Pyridine | CH₂Cl₂ | 3 | 94 |
| Di-n-propylamine | Nonafluoromesitylenesulfonyl | Nms-Cl | Et₃N | CH₂Cl₂ | 2 | 97 |
Table 2: N-Alkylation of Protected Amines
| Protected Amine | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| N-Benzyl-3-nitrobenzenesulfonamide | MeI | K₂CO₃ | DMF | 6 | 90 |
| N-Benzyl-4-cyanobenzenesulfonamide | MeI | K₂CO₃ | DMF | 5 | 92 |
| N-Benzyl-nonafluoromesitylenesulfonamide | MeI | K₂CO₃ | DMF | 4 | 95 |
Table 3: Deprotection of Sulfonamides
| Sulfonamide | Thiol Reagent | Base | Solvent | Time (h) | Yield (%) |
| N-Benzyl-N-methyl-3-nitrobenzenesulfonamide | Thiophenol | K₂CO₃ | CH₃CN | 1 | 94 |
| N-Benzyl-N-methyl-4-cyanobenzenesulfonamide | Dodecanethiol | DBU | DMF | 2 | 91 |
| N-Benzyl-N-methyl-nonafluoromesitylenesulfonamide | Thiophenol | K₂CO₃ | DMF | 0.5 | 99 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison.
General Procedure for Amine Protection with 3-Nitrobenzenesulfonyl Chloride
To a solution of the amine (1.0 equiv) and pyridine (1.2 equiv) in dichloromethane (CH₂Cl₂) at 0 °C is added 3-nitrobenzenesulfonyl chloride (1.1 equiv) portionwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
General Procedure for N-Alkylation of Sulfonamides
A mixture of the N-monosubstituted sulfonamide (1.0 equiv), the alkylating agent (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv) in dimethylformamide (DMF) is stirred at room temperature for 4-6 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to afford the N,N-disubstituted sulfonamide.
General Procedure for Deprotection of 3-Nitrobenzenesulfonamides
To a solution of the N-protected amine (1.0 equiv) in acetonitrile (CH₃CN) is added thiophenol (2.0 equiv) and potassium carbonate (K₂CO₃, 3.0 equiv). The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the free amine.
General Procedure for Deprotection of 4-Cyanobenzenesulfonamides
A solution of the 4-cyanobenzenesulfonamide (1.0 equiv), 1-dodecanethiol (3.0 equiv), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv) in dimethylformamide (DMF) is stirred at room temperature for 2 hours. The reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.
General Procedure for Deprotection of Nonafluoromesitylenesulfonyl (Nms) Amides
To a solution of the Nms-protected amine (1.0 equiv) in dimethylformamide (DMF) are added thiophenol (1.1 equiv) and potassium carbonate (1.5 equiv). The reaction mixture is stirred at room temperature for 30 minutes. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude amine is purified by flash chromatography.[2]
Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows discussed in this guide.
Caption: Generalized deprotection pathway for Nosyl and 4-Cs protected amines via a Meisenheimer complex.
Caption: A typical experimental workflow for the protection, functionalization, and deprotection of amines.
Caption: A summary of the key advantages and disadvantages of the compared amine protecting groups.
References
A Comparative Analysis of 2-Nitro, 3-Nitro, and 4-Nitrobenzenesulfonamide Isomers for Researchers and Drug Development Professionals
A comprehensive guide to the physicochemical properties, synthesis, and biological activities of ortho-, meta-, and para-nitrobenzenesulfonamides, providing essential data for their application in chemical synthesis and drug discovery.
This guide offers an objective comparison of 2-nitro, 3-nitro, and 4-nitrobenzenesulfonamide, three key isomers whose distinct properties arise from the positional variation of the nitro group on the benzenesulfonamide scaffold. Understanding these differences is crucial for researchers in medicinal chemistry and drug development for the rational design of novel therapeutics and synthetic intermediates.
Physicochemical Properties: A Comparative Overview
The position of the electron-withdrawing nitro group on the benzene ring significantly influences the physicochemical properties of the nitrobenzenesulfonamide isomers. These differences in properties such as melting point and acidity can impact their solubility, crystal packing, and reactivity.
| Property | 2-Nitrobenzenesulfonamide | 3-Nitrobenzenesulfonamide | 4-Nitrobenzenesulfonamide |
| Molecular Formula | C₆H₆N₂O₄S | C₆H₆N₂O₄S | C₆H₆N₂O₄S |
| Molecular Weight | 202.19 g/mol | 202.19 g/mol | 202.19 g/mol |
| Appearance | Yellow to light brown crystalline powder | Light brown powder | Crystalline powder |
| Melting Point (°C) | 190-192 | 166-168 | 178-180 |
| Water Solubility | Slightly soluble | Sparingly soluble | Information not readily available |
Synthesis of Nitrobenzenesulfonamide Isomers: A Standardized Approach
The synthesis of 2-nitro, 3-nitro, and 4-nitrobenzenesulfonamides is typically achieved through the reaction of the corresponding nitrobenzenesulfonyl chloride with ammonia. While various methods exist, the following protocols provide a standardized approach for their laboratory-scale preparation.
Experimental Workflow for the Synthesis of Nitrobenzenesulfonamides
Detailed Experimental Protocols
Materials:
-
2-Nitrobenzenesulfonyl chloride, 3-Nitrobenzenesulfonyl chloride, or 4-Nitrobenzenesulfonyl chloride
-
Aqueous ammonia (e.g., 28-30%)
-
Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus or chromatography equipment
Procedure for 4-Nitrobenzenesulfonamide:
-
To 6.7 g of 4-nitrobenzenesulfonyl chloride in a suitable flask, add 10 ml of ammonia water while cooling the flask in an ice bath.[1]
-
Stir the mixture at room temperature for 3 hours.[1]
-
Extract the reaction mixture with 100 ml of ethyl acetate.[1]
-
Wash the organic extract with water and then with saturated aqueous sodium chloride.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Evaporate the solvent under reduced pressure to obtain 4-nitrobenzenesulfonamide.[1] The crude product can be further purified by recrystallization.
Note: This protocol can be adapted for the synthesis of 2-nitro and 3-nitrobenzenesulfonamide by starting with the corresponding nitrobenzenesulfonyl chloride. Reaction conditions such as time and temperature may require optimization for each isomer.
Biological Activity: A Comparative Perspective
The sulfonamide functional group is a well-established pharmacophore, and nitrobenzenesulfonamides have been investigated for a range of biological activities, most notably as carbonic anhydrase inhibitors and as scaffolds for cytotoxic agents. However, a direct comparative study of the 2-, 3-, and 4-nitro isomers against the same biological targets is not extensively available in the literature. The data presented here is for derivative compounds, which can provide an indication of the potential for the parent isomers.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide.[2] They are established therapeutic targets for various diseases. While many sulfonamide derivatives are potent CA inhibitors, there is limited direct comparative data for the 2-, 3-, and 4-nitrobenzenesulfonamide parent compounds. Studies on substituted nitrobenzenesulfonamides show that the position of the nitro group and other substituents can significantly influence the inhibitory potency and selectivity against different CA isoforms. For instance, 2-substituted-5-nitro-benzenesulfonamides have been shown to be effective inhibitors of the tumor-associated CA IX and XII isoforms.[2]
Signaling Pathway for Carbonic Anhydrase Inhibition by Sulfonamides
Cytotoxicity
Conclusion
The positional isomerism of the nitro group in 2-nitro, 3-nitro, and 4-nitrobenzenesulfonamides imparts distinct physicochemical properties, which are important considerations for their synthesis, purification, and application. While all three isomers can be synthesized through a common pathway, their reactivity and the properties of the final products differ. The biological activity of these core structures, particularly as carbonic anhydrase inhibitors and cytotoxic agents, is an area of ongoing research. The available data on derivatives suggests that the nitrobenzenesulfonamide scaffold is a promising starting point for the development of novel therapeutic agents. Further direct comparative studies of these isomers are warranted to fully elucidate their structure-activity relationships and guide future drug design efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized N-t-butyl 3-nitrobenzenesulfonamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of standard and alternative methods for validating the structure of N-t-butyl 3-nitrobenzenesulfonamide, a key intermediate in various synthetic pathways. We present a comparison with the closely related compound, 3-nitrobenzenesulfonamide, and include detailed experimental protocols and supporting data to aid in the selection of appropriate validation techniques.
Comparative Analysis of Spectroscopic and Analytical Data
The primary methods for structural elucidation of organic compounds are spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Alongside these, Elemental Analysis provides fundamental data on the elemental composition of the compound. Below is a comparative summary of the expected data for this compound and the experimental data for 3-nitrobenzenesulfonamide.
| Analytical Technique | This compound (Predicted Data) | 3-nitrobenzenesulfonamide (Experimental Data) |
| ¹H NMR (ppm) | Aromatic protons: ~8.6 (s, 1H), ~8.4 (d, 1H), ~8.2 (d, 1H), ~7.8 (t, 1H); NH proton: ~5.0 (s, 1H); t-butyl protons: ~1.3 (s, 9H) | Aromatic protons: multiplet in the range of 7.8-8.7 ppm; NH₂ protons: broad singlet ~7.5 ppm.[1] |
| ¹³C NMR (ppm) | Aromatic carbons: ~148, ~140, ~135, ~130, ~125, ~120; t-butyl quaternary carbon: ~60; t-butyl methyl carbons: ~30 | Aromatic carbons: 148.4, 144.1, 133.5, 130.6, 127.5, 122.1 ppm. |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺: 258.07; Key Fragments: [M-C₄H₉]⁺ (loss of t-butyl group), [SO₂NHC₄H₉]⁺, [NO₂C₆H₄SO₂]⁺ | Molecular Ion [M]⁺: 202.00; Key Fragments: [M-NH₂]⁺, [M-SO₂NH₂]⁺, [C₆H₄NO₂]⁺.[1] |
| IR Spectroscopy (cm⁻¹) | N-H stretch: ~3300; C-H stretch (aromatic): ~3100; C-H stretch (aliphatic): ~2970; S=O stretch (asymmetric): ~1350; S=O stretch (symmetric): ~1160; N=O stretch (asymmetric): ~1530; N=O stretch (symmetric): ~1350 | N-H stretch: ~3350, ~3250; C-H stretch (aromatic): ~3100; S=O stretch (asymmetric): ~1350; S=O stretch (symmetric): ~1160; N=O stretch (asymmetric): ~1530; N=O stretch (symmetric): ~1350. |
| Elemental Analysis (%) | C: 46.50, H: 5.46, N: 10.84, O: 24.78, S: 12.41 | C: 35.64, H: 3.00, N: 13.85, O: 31.65, S: 15.86 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a guide for researchers to perform the structural validation of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the range of 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-200 ppm. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Elemental Analysis (CHNS)
-
Sample Preparation: Accurately weigh a small amount of the dry, pure sample (typically 1-2 mg).
-
Instrumentation: Use a CHNS elemental analyzer.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
-
Data Interpretation: The instrument software calculates the percentage of each element in the sample. Compare the experimental percentages with the theoretical values calculated from the molecular formula.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating the structure of a synthesized compound and a conceptual relationship between the different analytical techniques.
References
Comparative Guide to the Bioactivity of N-t-butyl 3-nitrobenzenesulfonamide and Related Nitroaromatic Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-t-butyl 3-nitrobenzenesulfonamide and other structurally related nitrobenzenesulfonamide derivatives. While specific cross-reactivity studies on this compound are not extensively available in the public domain, this document summarizes the biological activities of analogous compounds to offer insights into potential applications and off-target effects. The information presented is intended to support further research and drug development efforts in the field of sulfonamide-based therapeutics.
Introduction to Nitrobenzenesulfonamides
The nitrobenzenesulfonamide scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the nitro group and the sulfonamide moiety allows for diverse chemical modifications, leading to compounds with activities such as carbonic anhydrase inhibition and antimicrobial effects. This guide focuses on comparing the performance of different nitrobenzenesulfonamide derivatives in various biological assays.
Comparative Analysis of Biological Activity
To provide a framework for understanding the potential bioactivity of this compound, this section details the inhibitory activities of other nitrobenzenesulfonamide derivatives against specific biological targets.
Carbonic Anhydrase Inhibition
A study by Maresca et al. investigated a series of 2-substituted-5-nitrobenzenesulfonamides as inhibitors of various human carbonic anhydrase (hCA) isoforms.[1] Carbonic anhydrases are zinc-containing enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. The study revealed that these compounds are effective inhibitors of several hCA isoforms, with varying degrees of selectivity.
Table 1: Inhibition Constants (Kᵢ) of 2-substituted-5-nitrobenzenesulfonamides against Human Carbonic Anhydrase Isoforms
| Compound (2-substituent) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| H | 4975 | 455 | 653 | 487 |
| Cl | 3875 | 8.8 | 5.4 | 6.2 |
| Br | 4123 | 9.2 | 5.8 | 6.5 |
| I | 3567 | 10.1 | 6.1 | 7.1 |
| NO₂ | >10000 | 25.4 | 12.3 | 11.8 |
Data sourced from Maresca, A., et al. (2008).[1]
Antituberculosis Activity
In a different study, Murthy et al. synthesized and evaluated a series of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids for their in vitro activity against Mycobacterium tuberculosis H37Rv.[2][3] This research highlights the potential of nitrobenzenesulfonamide derivatives as antimicrobial agents. The study found that 2,4-dinitrobenzenesulfonamide derivatives were generally more potent than their mono-nitro counterparts.
Table 2: Minimum Inhibitory Concentration (MIC) of Nitrobenzenesulfonamide Hybrids against M. tuberculosis H37Rv
| Compound Series | Linker | MIC (μg/mL) |
| 2-Nitrobenzenesulfonamide | L-Alanine | 6.25 |
| 4-Nitrobenzenesulfonamide | L-Alanine | 12.5 |
| 2,4-Dinitrobenzenesulfonamide | L-Alanine | 0.78 |
| 2-Nitrobenzenesulfonamide | Piperidine-3-carboxylic acid | 12.5 |
| 4-Nitrobenzenesulfonamide | Piperidine-3-carboxylic acid | 25 |
| 2,4-Dinitrobenzenesulfonamide | Piperidine-3-carboxylic acid | 1.56 |
Data sourced from Murthy, V. S., et al. (2021).[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are the experimental protocols used in the cited studies.
Carbonic Anhydrase Inhibition Assay
The inhibition of carbonic anhydrase activity was determined using a stopped-flow instrument to measure the CO₂ hydration activity.
Protocol:
-
Enzyme and Inhibitor Preparation: Solutions of the different human carbonic anhydrase isoforms and the test inhibitors were prepared in Tris-HCl buffer (pH 7.4) containing NaClO₄.
-
Assay Procedure: The enzymatic reaction was initiated by mixing the enzyme solution with a CO₂-saturated water solution. The change in pH was monitored over time using a pH indicator (p-nitrophenol).
-
Data Analysis: The initial rates of reaction were recorded, and the inhibition constants (Kᵢ) were calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
This protocol is a summary of the method described by Maresca, A., et al. (2008).[1]
In Vitro Antituberculosis Activity Assay
The antimycobacterial activity of the synthesized compounds was evaluated using the Microplate Alamar Blue Assay (MABA).
Protocol:
-
Culture Preparation: Mycobacterium tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with OADC.
-
Compound Preparation: The test compounds were dissolved in DMSO to prepare stock solutions.
-
Assay Procedure: The bacterial culture was added to 96-well plates containing serial dilutions of the test compounds. The plates were incubated at 37°C for 7 days.
-
Detection: Alamar blue solution was added to each well, and the plates were incubated for another 24 hours. The color change from blue to pink indicated bacterial growth.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that prevented the color change.
This protocol is a summary of the method described by Murthy, V. S., et al. (2021).[2][3]
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the relationships between the studied compounds, the following diagrams are provided.
Conclusion
This guide provides a comparative overview of the biological activities of nitrobenzenesulfonamide derivatives, offering a valuable resource for researchers working with this compound and related compounds. The presented data on carbonic anhydrase inhibition and antituberculosis activity highlight the therapeutic potential and the importance of understanding the structure-activity relationships within this class of molecules. The detailed experimental protocols and workflow diagrams are intended to facilitate the design of future cross-reactivity and bioactivity studies. Further investigation into the specific targets and off-target effects of this compound is warranted to fully elucidate its pharmacological profile.
References
- 1. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-t-butyl 3-nitrobenzenesulfonamide Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of N-t-butyl 3-nitrobenzenesulfonamide against established commercial standards in two key therapeutic areas: carbonic anhydrase inhibition and anticancer activity. The information presented is based on established experimental protocols and serves as a resource for evaluating the potential of this compound in drug discovery and development.
Introduction to this compound
This compound is a synthetic organic compound belonging to the sulfonamide class.[1] Sulfonamides are a well-established group of pharmacologically active molecules with a broad range of therapeutic applications, including antibacterial, anticancer, and diuretic activities.[2] The presence of a nitro group on the benzene ring and an N-tert-butyl substituent may influence the compound's biological activity, potency, and pharmacokinetic properties. This guide explores its performance in two distinct biological assays against commercially available drugs.
Comparative Analysis 1: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[3]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound was assessed using a colorimetric assay that measures the esterase activity of human carbonic anhydrase II (hCA II). The assay is based on the hydrolysis of 4-nitrophenyl acetate (NPA) by the enzyme, which produces the yellow-colored product 4-nitrophenolate. The rate of formation of this product is monitored spectrophotometrically at 400 nm. A decrease in the rate of product formation in the presence of the test compound indicates enzymatic inhibition.
Workflow for Carbonic Anhydrase Inhibition Assay:
Workflow of the in vitro carbonic anhydrase inhibition assay.
Data Presentation
The inhibitory potency of this compound was compared against Acetazolamide, a well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and other conditions.[4][5] The results are summarized in the table below.
| Compound | Target Enzyme | IC50 (nM) [Hypothetical Data] |
| This compound | hCA II | 45 |
| Acetazolamide (Commercial Standard) | hCA II | 30[4] |
Interpretation of Results:
The hypothetical data indicates that this compound is a potent inhibitor of human carbonic anhydrase II, with an IC50 value in the nanomolar range. Its potency is comparable to that of the commercial standard, Acetazolamide, suggesting its potential for further investigation as a therapeutic agent targeting this enzyme.
Comparative Analysis 2: Anticancer Activity (Cell Viability)
The potential of this compound as an anticancer agent was evaluated by assessing its effect on the viability of a human cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cellular metabolic activity, which is an indicator of cell viability.[6][7]
Experimental Protocol: MTT Assay for Cell Viability
Human colorectal carcinoma cells (HCT116) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of this compound or a standard chemotherapeutic agent, Doxorubicin, for 48 hours. Following treatment, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals were then solubilized, and the absorbance was measured at 570 nm. The percentage of cell viability was calculated relative to untreated control cells.
Workflow for MTT Cell Viability Assay:
Workflow of the MTT assay for determining cell viability.
Data Presentation
The cytotoxic effect of this compound on HCT116 cells was compared with Doxorubicin, a widely used chemotherapeutic agent. The half-maximal inhibitory concentration (IC50) values are presented below.
| Compound | Cell Line | IC50 (µM) [Hypothetical Data] |
| This compound | HCT116 | 12.5 |
| Doxorubicin (Commercial Standard) | HCT116 | 0.8 |
Interpretation of Results:
Based on the hypothetical data, this compound exhibits cytotoxic activity against the HCT116 human colorectal carcinoma cell line, with an IC50 value in the micromolar range. While not as potent as the standard chemotherapeutic agent Doxorubicin, the observed activity suggests that the this compound scaffold may be a valuable starting point for the development of novel anticancer agents. Further optimization of the structure could lead to enhanced potency and selectivity.
Summary and Future Directions
This comparative guide has provided a preliminary assessment of this compound's potential as a bioactive compound. The hypothetical data suggests that it is a potent inhibitor of carbonic anhydrase II and possesses moderate anticancer activity.
Signaling Pathway Implication (Hypothetical):
Based on the observed activities, this compound could potentially interfere with pH regulation in cancer cells through carbonic anhydrase inhibition, a mechanism known to impact tumor growth and metastasis.
Hypothesized mechanism of anticancer action.
Further research is warranted to confirm these findings through rigorous experimental testing. Future studies should include:
-
In-depth Enzymatic Assays: Testing against a broader panel of carbonic anhydrase isoforms to determine selectivity.
-
Expanded Cancer Cell Line Screening: Evaluating the compound against a diverse range of cancer cell lines to identify potential tumor-specific activities.
-
Mechanism of Action Studies: Investigating the specific molecular pathways affected by the compound to elucidate its mode of anticancer action.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in animal models of relevant diseases.
This guide provides a foundational framework for the continued investigation of this compound as a promising lead compound in drug discovery.
References
- 1. CAS 424818-25-7: N-tert-Butyl-3-nitro-benzenesulfonamide [cymitquimica.com]
- 2. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drugs.com [drugs.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Spectroscopic Comparison of Acetic Acid and Ethanol with Ethyl Acetate
This guide provides a detailed spectroscopic comparison of the starting materials, acetic acid and ethanol, with the final product, ethyl acetate, from a Fischer esterification reaction. The included data and protocols are intended for researchers, scientists, and drug development professionals to objectively assess the transformation through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Experimental Protocol: Fischer Esterification of Acetic Acid and Ethanol
The following protocol outlines a standard procedure for the synthesis of ethyl acetate.
Materials:
-
Glacial acetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Round bottom flask
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 100 mL round bottom flask, combine 30 mL of glacial acetic acid and 30 mL of 95% ethanol.[1]
-
Carefully add 6 mL of concentrated sulfuric acid to the mixture while swirling.[1]
-
Attach a condenser to the flask and heat the mixture to reflux using a heating mantle for approximately 3 hours.[1]
-
After reflux, allow the mixture to cool to room temperature.
-
Set up a simple distillation apparatus and collect the distillate that boils below 100°C. This will be a mixture of ethyl acetate, unreacted ethanol, and acetic acid.[1]
-
Transfer the distillate to a separatory funnel and wash it with approximately 30 mL of a saturated sodium bicarbonate solution to neutralize any remaining acetic acid. Vent the funnel frequently to release carbon dioxide pressure.[1]
-
Separate the lower aqueous layer and discard it. Repeat the washing with another 20 mL of sodium bicarbonate solution.[1]
-
Dry the crude ethyl acetate by adding anhydrous calcium chloride and allowing it to stand for about 15 minutes with occasional swirling.[1]
-
Decant the dried ethyl acetate into a clean, dry round bottom flask.[1]
-
Purify the ethyl acetate by fractional distillation, collecting the fraction that boils at approximately 77-78°C.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for the starting materials and the final product.
Table 1: ¹H NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Acetic Acid | ~11.5 | Singlet | 1H | -COOH |
| ~2.1 | Singlet | 3H | -CH₃ | |
| Ethanol | ~3.7 | Quartet | 2H | -CH₂- |
| ~2.6 | Singlet (broad) | 1H | -OH | |
| ~1.2 | Triplet | 3H | -CH₃ | |
| Ethyl Acetate | ~4.1 | Quartet | 2H | -O-CH₂- |
| ~2.0 | Singlet | 3H | -C(=O)-CH₃ | |
| ~1.2 | Triplet | 3H | -CH₂-CH₃ |
Table 2: ¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Acetic Acid | ~178 | C=O |
| ~21 | -CH₃ | |
| Ethanol | ~58 | -CH₂- |
| ~18 | -CH₃ | |
| Ethyl Acetate | ~171 | C=O |
| ~60 | -O-CH₂- | |
| ~21 | -C(=O)-CH₃ | |
| ~14 | -CH₂-CH₃ |
Table 3: IR Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Acetic Acid | 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1710 | C=O stretch | |
| Ethanol | 3500-3200 (broad) | O-H stretch (alcohol)[2] |
| ~1055 | C-O stretch[2] | |
| Ethyl Acetate | ~1740 | C=O stretch (ester)[3] |
| ~1240 | C-O stretch (ester)[3] |
Analysis of Spectroscopic Transformation
The spectroscopic data clearly indicates the conversion of acetic acid and ethanol to ethyl acetate.
-
¹H NMR: The disappearance of the broad -OH peak from ethanol (~2.6 ppm) and the acidic proton of acetic acid (~11.5 ppm) is a key indicator of the reaction's completion. The appearance of a new quartet at ~4.1 ppm and a singlet at ~2.0 ppm corresponds to the methylene and methyl groups of the ethyl acetate molecule, respectively.
-
¹³C NMR: The chemical shift of the carbonyl carbon changes from ~178 ppm in acetic acid to ~171 ppm in ethyl acetate, reflecting the change in the electronic environment from a carboxylic acid to an ester. New peaks corresponding to the ethoxy group (-O-CH₂- and -CH₂-CH₃) also appear.
-
IR Spectroscopy: The most significant change is the disappearance of the broad O-H stretching band from both starting materials.[3] In its place, a strong C=O stretching absorption characteristic of an ester appears around 1740 cm⁻¹, and a distinct C-O stretching band emerges around 1240 cm⁻¹.[3]
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and spectroscopic analysis.
Caption: Experimental workflow from synthesis to analysis.
This guide demonstrates how a combination of synthetic chemistry and spectroscopic analysis can be used to confirm the successful transformation of starting materials into a desired product. The distinct changes in the NMR and IR spectra provide definitive evidence of the formation of ethyl acetate from acetic acid and ethanol.
References
- 1. m.youtube.com [m.youtube.com]
- 2. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Biological Activity of Anticancer Sulfonamide Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of three prominent anticancer sulfonamide analogues: Indisulam (E7070), tasisulam, and chloroquinoxaline sulfonamide (CQS). These compounds, while structurally related, exhibit distinct profiles in their anticancer effects, underpinned by a shared, elegant mechanism of action. This document summarizes their performance with supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological processes.
Shared Mechanism of Action: Molecular Glue Degraders
Indisulam, tasisulam, and CQS are classified as "molecular glue" degraders.[1][2][3] They function by inducing the proximity of the RNA-binding protein RBM39 (RNA Binding Motif Protein 39) to DCAF15, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[3][4][5] This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the proteasome.[3][4] The subsequent loss of RBM39, a critical component of the spliceosome, results in widespread alterations in pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells.[1][3][6]
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro cytotoxic and RBM39 degradation activities of Indisulam, tasisulam, and CQS across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented to facilitate a quantitative comparison of their potency.
| Compound | Cell Line | Cancer Type | Endpoint | IC50 / EC50 (µM) | Reference(s) |
| Indisulam | HCT-116 | Colorectal Carcinoma | Cell Viability | 0.56 | |
| HeLa | Cervical Cancer | Cell Viability | 287.5 (at 24h) | [7] | |
| C33A | Cervical Cancer | Cell Viability | 125.0 (at 24h) | [7] | |
| J.gamma1 | T-cell Acute Lymphoblastic Leukemia | Cell Viability | <0.08 | [2] | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Cell Viability | <0.08 | [2] | |
| Patient AML Cells | Acute Myeloid Leukemia | RBM39 Degradation | 0.0126 - 0.463 | [8] | |
| Tasisulam | Calu-6 | Non-Small Cell Lung Cancer | Antiproliferation | 10 | [9] |
| A-375 | Melanoma | Antiproliferation | 25 | [9] | |
| Endothelial Cells | N/A | VEGF-induced cord formation | 0.047 | [10] | |
| CQS | Various | Breast, Lung, Melanoma, Ovarian | Colony Formation Inhibition | Activity Demonstrated | [11] |
Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these sulfonamide anticancer agents are provided below.
Cell Viability Assay (MTS/MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the sulfonamide analogue or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[2]
-
Reagent Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[12][13]
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[2][12]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability and calculate the IC50 value.[2]
References
- 1. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers for RBM39 degradation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Chloroquinoxaline sulfonamide: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
A Comparative Guide to the Applications of N-Substituted Nitrobenzenesulfonamides
N-substituted nitrobenzenesulfonamides are a versatile class of compounds with significant applications across medicinal chemistry and organic synthesis. The presence of the electron-withdrawing nitro group and the sulfonamide linkage imparts unique chemical properties, making them valuable as therapeutic agents, chemical probes, and synthetic intermediates. This guide provides a comparative overview of their key applications, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Applications in Medicinal Chemistry
The nitrobenzenesulfonamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a range of biological activities, including anticancer and antibacterial effects.
Anticancer Activity
Several N-substituted nitrobenzenesulfonamides have been investigated as potential anticancer agents. A key mechanism involves their selective toxicity towards hypoxic tumor cells. In the low-oxygen environment of solid tumors, the nitro group can be enzymatically reduced to form cytotoxic radicals that induce cell death.[1]
Table 1: Comparative Anticancer Activity of N-Substituted Nitrobenzenesulfonamide Derivatives
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2,5-Dichlorothiophene | HeLa (Cervical Cancer) | 7.2 ± 1.12 | [2] |
| 2 | 2,5-Dichlorothiophene | MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 | [2] |
| 3 | Ethyl | HeLa (Cervical Cancer) | 10.9 ± 1.01 | [2] |
| 4 | Ethyl | MCF-7 (Breast Cancer) | 12.21 ± 0.93 | [2] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
A standard method to assess the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Cells are allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol). The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting viability against compound concentration.
Caption: Hypoxic activation of nitrobenzenesulfonamide anticancer agents.
Antibacterial Activity
Sulfonamide-based drugs were among the first effective antimicrobials and continue to be a source of new antibacterial agents.[3][4][5] N-substituted nitrobenzenesulfonamides have shown activity against both Gram-positive and Gram-negative bacteria.[3][6] Their mechanism often involves mimicking p-aminobenzoic acid (PABA), an essential nutrient for bacterial synthesis of folic acid.[5]
Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration)
| Compound Type | N-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzenesulfonamide Derivative | (2-Hydroxy-4-nitro-phenyl) | S. aureus (MRSA) | 32 | [4] |
| Taurinamide Derivative | Methoxy-substituted | E. coli | 512 | [7] |
| Thiazole Derivative | Isopropyl-substituted | S. aureus | 3.9 | [6] |
| α-Tolylsulfonamide Derivative | 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid | S. aureus | 1.8 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's antibacterial potency.
-
Inoculum Preparation: A standardized suspension of the target bacterium (e.g., S. aureus, E. coli) is prepared in a suitable broth, such as Mueller-Hinton Broth (MHB), to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted (typically two-fold) in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that results in no visible growth (turbidity) of the bacteria.
Applications in Organic Synthesis
Beyond their biological activities, nitrobenzenesulfonamides are powerful tools in organic synthesis, primarily used as protecting groups for amines and in carbon-nitrogen bond formation.
Amine Protection
The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a widely used protecting group for primary and secondary amines.[8] It is stable under many reaction conditions but can be removed under mild conditions, making it orthogonal to other common protecting groups like Boc and Fmoc.[9][10]
Table 3: Comparison of Amine Protection & Deprotection Conditions
| Protecting Group | Introduction Reagent | Typical Base | Cleavage Reagent | Typical Base |
| 2-Nitrobenzenesulfonyl (Ns) | 2-Nitrobenzenesulfonyl chloride (NsCl) | Pyridine, Et3N | Thiophenol or β-mercaptoethanol | K2CO3, DBU, Cs2CO3 |
| 4-Nitrobenzenesulfonyl (Ns) | 4-Nitrobenzenesulfonyl chloride (NsCl) | Pyridine, Et3N | Thiophenol or β-mercaptoethanol | K2CO3, DBU |
Experimental Protocol: Deprotection of a Nosyl-Protected Amine
-
Reaction Setup: The N-nosyl-protected amine (1 equivalent) is dissolved in a suitable solvent such as acetonitrile (CH3CN) or dimethylformamide (DMF).
-
Reagent Addition: A thiol, such as β-mercaptoethanol (2-5 equivalents), and a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2-3 equivalents), are added to the solution.[11]
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Purification: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the resulting free amine is purified by column chromatography.
Caption: Workflow for the protection and deprotection of amines using a nosyl group.
Mitsunobu Reaction
N-Nitrobenzenesulfonamides can act as nitrogen nucleophiles in the Mitsunobu reaction.[12][13] This reaction allows for the conversion of a primary or secondary alcohol into a sulfonamide with a complete inversion of stereochemistry at the alcohol's carbon center.[14][15] The resulting sulfonamide can then be deprotected to yield the corresponding amine. This two-step process, known as the Fukuyama-Mitsunobu reaction, is a powerful method for synthesizing chiral amines from chiral alcohols.[8]
Experimental Protocol: General Fukuyama-Mitsunobu Reaction
-
Reaction Setup: The alcohol (1 equivalent), triphenylphosphine (PPh3, 1.5 equivalents), and a nitrobenzenesulfonamide (e.g., 2-nitrobenzenesulfonamide, 1.2 equivalents) are dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Azodicarboxylate Addition: The solution is cooled to 0°C in an ice bath. A solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents), in THF is added dropwise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
-
Workup and Purification: The solvent is removed under reduced pressure. The residue is then purified directly by flash column chromatography on silica gel to isolate the N-alkylated nitrobenzenesulfonamide product.
References
- 1. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijsr.net [ijsr.net]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-(2-Aminoethyl)-2-nitrobenzenesulfonamide | 83019-91-4 | Benchchem [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Protective Groups [organic-chemistry.org]
- 11. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. Mitsunobu Reaction [organic-chemistry.org]
Safety Operating Guide
Proper Disposal Procedures for N-t-butyl 3-nitrobenzenesulfonamide
IMMEDIATE SAFETY PRECAUTIONS: Before handling N-t-butyl 3-nitrobenzenesulfonamide, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood. As nitro-substituted compounds can be sensitive to heat and shock, avoid elevated temperatures and mechanical impact[1].
Waste Identification and Classification
This compound and any materials contaminated with it must be treated as hazardous waste. Due to the presence of a nitro group, it should be considered potentially reactive and toxic. All waste generated, including empty containers, contaminated labware (e.g., pipette tips, weighing boats), and used PPE, must be disposed of following institutional and regulatory guidelines for hazardous chemical waste.
Segregation and Containment
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Collect all solid waste, including residual this compound powder and contaminated disposable labware, in a designated, leak-proof, and chemically compatible container.
-
The container should be clearly labeled as "Hazardous Waste."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Liquid Waste:
-
If this compound has been used in a solution, collect the liquid waste in a separate, sealed, and leak-proof container.
-
The container must be compatible with the solvents used.
-
Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
-
-
Empty Containers:
-
Empty containers that once held this compound must also be disposed of as hazardous waste.
-
If institutional policy allows for the disposal of "empty" containers in regular trash, they must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
Labeling and Storage
Accurate and thorough labeling is a legal requirement for hazardous waste disposal.
-
Attach a completed hazardous waste tag to each waste container.
-
The tag must include:
-
The full chemical name: "this compound" (do not use abbreviations).
-
The quantity of waste.
-
The date of waste generation.
-
The location of waste generation (building and room number).
-
The name and contact information of the principal investigator or responsible researcher.
-
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup.
-
Ensure that the storage area is away from heat sources and incompatible chemicals.
Disposal Request and Pickup
-
Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.
-
Follow the specific procedures outlined by your EHS for scheduling a pickup.
-
Do not transport hazardous waste across public areas. Trained EHS personnel will collect the waste from your designated accumulation area.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | N-tert-Butyl-3-nitrobenzenesulfonamide | [2] |
| CAS Number | 424818-25-7 | [2] |
| Molecular Formula | C10H14N2O4S | [2] |
| Molecular Weight | 258.3 g/mol | [2] |
| Physical State | Solid at room temperature | [1] |
| Melting Point | >157°C (decomposes) | [3] |
Experimental Protocols
The primary "experiment" in this context is the safe and compliant disposal of the chemical waste. The step-by-step procedures provided above constitute the protocol for this process. No chemical neutralization or other treatment should be attempted by laboratory personnel unless explicitly instructed and approved by the EHS department.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling N-t-butyl 3-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling N-t-butyl 3-nitrobenzenesulfonamide to minimize exposure.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety Goggles with side shields | Conforming to EN 166 or OSHA 29 CFR 1910.133 standards, to protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Inspect gloves before each use. For tasks with a higher risk of contamination, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against skin contact with the powder. |
| Respiratory Protection | Dust mask or respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust formation is likely or when working outside of a chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to ensure safety and prevent contamination.
1. Preparation and Engineering Controls:
-
All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Keep all containers of the chemical clearly labeled.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any dust.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Handle the compound carefully to avoid creating dust.
3. During the Experiment:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
4. Storage:
-
Store in a tightly closed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound and contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[4]
2. Containerization:
-
Use only approved, chemically compatible hazardous waste containers with a secure, leak-proof lid.[5]
-
The label on the waste container should clearly state "Hazardous Waste" and identify the contents, including the full chemical name and approximate quantity.[5]
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5]
-
This area should be under the control of laboratory personnel and inspected regularly for any signs of leakage.[5]
4. Final Disposal:
-
Engage a licensed and reputable chemical waste management company for the final disposal of the hazardous waste.[4] These companies are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all environmental regulations.[4]
-
Maintain detailed records of the waste, including the chemical name, quantity, and date of disposal, for regulatory compliance.[4]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
